Product packaging for 2-Pyrimidin-2-yl-propionic acid(Cat. No.:CAS No. 819850-16-3)

2-Pyrimidin-2-yl-propionic acid

Numéro de catalogue: B030023
Numéro CAS: 819850-16-3
Poids moléculaire: 152.15 g/mol
Clé InChI: YQMWOWKVXYJNFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyrimidin-2-yl-propionic acid is a valuable aromatic carboxylic acid building block extensively used in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle directly linked to a propionic acid side chain, creating a versatile scaffold for the design and synthesis of novel small molecule inhibitors. Its primary research value lies in its role as a key synthetic intermediate for the development of protein kinase inhibitors. The pyrimidine ring acts as a privileged structure capable of forming critical hydrogen bonds with the hinge region of kinase ATP-binding sites, while the carboxylic acid group provides a convenient handle for further derivatization via amide coupling or esterification. This allows researchers to efficiently construct compound libraries targeting a wide range of kinases involved in oncogenesis, inflammatory diseases, and metabolic disorders. The compound is particularly useful in structure-activity relationship (SAR) studies, lead optimization campaigns, and the development of chemical probes for biological pathway analysis. It is offered in high purity to ensure reproducibility in synthetic and biological experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B030023 2-Pyrimidin-2-yl-propionic acid CAS No. 819850-16-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWOWKVXYJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591661
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-16-3
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid with potential applications as a synthetic intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and a summary of the current, albeit limited, understanding of its biological significance. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound, with the CAS number 819850-16-3, is a crystalline solid.[1] While detailed experimental data remains scarce in peer-reviewed literature, information from chemical suppliers provides foundational knowledge of its properties.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [2]
Formal Name α-methyl-2-pyrimidineacetic acid[1]
Appearance Crystalline solid[1]
Purity ≥98% (as commercially available)[1]
Solubility 5 mg/mL in PBS (pH 7.2)[1]
Boiling Point 278.5°C (predicted)[2]
Density 1.261 g/cm³ (predicted)[2]
Flash Point 122.2°C (predicted)[2]
Refractive Index 1.546 (predicted)[2]
Storage Temperature -20°C[1]
Stability ≥ 4 years (under specified storage conditions)[1]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine (B141910) and the enolate of ethyl propionate (B1217596). The resulting ethyl 2-(pyrimidin-2-yl)propanoate is then hydrolyzed to yield the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: C-C Bond Formation (SNAr) cluster_step2 Step 2: Ester Hydrolysis 2-Chloropyrimidine 2-Chloropyrimidine Intermediate_Ester Ethyl 2-(pyrimidin-2-yl)propanoate 2-Chloropyrimidine->Intermediate_Ester Ethyl propionate Ethyl propionate Base (e.g., LDA) Base (e.g., LDA) Ethyl propionate->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

  • Enolate Formation: Slowly add ethyl propionate (1.0 eq) to the LDA solution at -78°C and stir for 30 minutes to ensure complete formation of the lithium enolate.

  • Coupling Reaction: Add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(pyrimidin-2-yl)propanoate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl 2-(pyrimidin-2-yl)propanoate (1.0 eq) in a mixture of ethanol (B145695) and water. Add an excess of sodium hydroxide (B78521) (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to pH 3-4 with cold 1 M hydrochloric acid, which should result in the precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Properties and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. It is primarily cataloged as a synthetic intermediate for pharmaceutical synthesis.[1]

The broader class of arylpropionic acid derivatives is well-known for its anti-inflammatory, analgesic, and antipyretic properties, with prominent members like ibuprofen (B1674241) and naproxen (B1676952) acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. However, it is crucial to note that the biological effects of this compound have not been experimentally determined and cannot be assumed based on its structural class alone.

Given the absence of data, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro and in vivo assays.

Biological_Evaluation_Workflow Compound This compound In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., COX-1, COX-2) In_Vitro_Screening->Enzyme_Inhibition_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytokine release) In_Vitro_Screening->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Enzyme_Inhibition_Assay->In_Vivo_Studies Cell_Based_Assay->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies (e.g., Inflammation models) In_Vivo_Studies->Efficacy_Studies Toxicology_Studies Toxicology Studies In_Vivo_Studies->Toxicology_Studies Data_Analysis Data Analysis and Lead Optimization Efficacy_Studies->Data_Analysis Toxicology_Studies->Data_Analysis

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a commercially available compound with potential for use in drug discovery and development. While its physical and chemical properties are not extensively documented in peer-reviewed literature, predictive data and information from suppliers offer a basic characterization. The proposed synthetic route provides a viable method for its laboratory-scale preparation. A significant knowledge gap exists regarding its biological activity and mechanism of action. The suggested biological evaluation workflow provides a roadmap for future research to elucidate its pharmacological profile and potential therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid, also known as α-methyl-2-pyrimidineacetic acid, is a synthetic intermediate utilized in pharmaceutical synthesis.[1][2] As a member of the pyrimidine (B1678525) class of compounds, it holds potential for further investigation in medicinal chemistry due to the wide range of pharmacological activities exhibited by pyrimidine derivatives.[3][4] Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in its potential development as a therapeutic agent. These properties govern crucial aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), which are pivotal for a compound's journey from laboratory to clinical application.[5]

This guide provides a summary of the known physicochemical data for this compound and details the standard experimental protocols for determining these essential parameters.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. It is important to note that while some data is available, comprehensive experimental values for properties like melting point, pKa, and logP are not widely published.

PropertyValueSource
CAS Number 819850-16-3[1]
Molecular Formula C₇H₈N₂O₂[1]
Formula Weight 152.2 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility 5 mg/mL in PBS (pH 7.2)[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard, validated methods widely used in the pharmaceutical industry.

The melting point is a fundamental indicator of a compound's purity.[6] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range often indicates the presence of impurities.[6][7]

Methodology: Capillary Method [8]

  • Sample Preparation: Ensure the crystalline solid sample is completely dry and, if necessary, pulverize it into a fine powder.[9][10]

  • Loading: Jab the open end of a glass capillary tube into the powdered sample.[9][10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9][10] To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube, allowing it to bounce on the benchtop. Repeat until the sample height is 2-3 mm.[9][10]

  • Measurement:

    • Insert the loaded capillary tube into a calibrated melting point apparatus.[9]

    • If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to get an estimate.[6]

    • For an accurate measurement, start heating at a slower rate (1-2°C/minute) when the temperature is about 15-20°C below the estimated melting point.[8][9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10] For accuracy, never re-melt a sample; always use a fresh sample in a new capillary tube.[8]

Aqueous solubility is a critical determinant of a drug's bioavailability.[5] Low solubility can impede absorption and lead to unreliable results in in-vitro assays.[5][11]

Methodology: Shake-Flask Method [12]

  • Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a sealed flask.[13] The pH-solubility profile should be determined over a pH range of 1.2 to 6.8.[14]

  • Equilibration: Agitate the flask in a temperature-controlled environment (e.g., 37 ± 1°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14] The agitation speed should be optimized to ensure particle contact with the solvent without forming a vortex.[14]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm).[11][12]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate. Common analytical techniques include UV/Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or LC-MS/MS.[13] A standard calibration curve for the compound must be prepared to ensure accurate quantification.[13]

  • Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[14]

The pKa value indicates the strength of an acid in solution and is crucial for predicting a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.[15]

Methodology: Potentiometric Titration [16]

  • Apparatus Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15][17]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[17] Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[15][17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Titration:

    • Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.[15][17]

    • For an acidic compound like this compound, make the solution acidic (e.g., pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl).[15][17]

    • Gradually add a standardized basic titrant (e.g., 0.1 M NaOH) in small, precise increments.[17]

    • Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[15][17]

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the pH at which half of the acid has been neutralized, which is equal to the pKa.[16] Perform at least three titrations to ensure reliability.[17]

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolic turnover.

Methodology: Shake-Flask Method (OECD Guideline 107) [18][19][20]

  • Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water. The concentration should not exceed 0.01 mol/L.[18]

  • Partitioning:

    • Combine the n-octanol stock solution with a volume of water (pre-saturated with n-octanol) in a suitable vessel. The test should be conducted at a constant temperature (20-25°C).[18][20]

    • Shake the vessel until equilibrium is achieved (typically 5-15 minutes).

    • Separate the two phases (n-octanol and water) by centrifugation.[20]

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC, UV/Vis spectroscopy).[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its logarithm to base 10 (logP).

  • Validation: The experiment should be repeated with different solvent volume ratios and substance quantities. The resulting six logP values should fall within a range of ± 0.3 units.[18] For compounds with logP values between 0 and 6, an HPLC method can also be used for estimation (OECD Guideline 117).[21]

Visualized Workflow

A generalized workflow for the physicochemical characterization of a novel compound like this compound is essential for a systematic evaluation.

G cluster_0 Compound Acquisition & Purity cluster_1 Core Physicochemical Testing cluster_2 Data Analysis & Profiling cluster_3 Decision Making Synthesis Synthesis/Procurement Purity Purity Analysis (LC-MS, NMR) Synthesis->Purity MP Melting Point (Capillary Method) Purity->MP Sol Aqueous Solubility (Shake-Flask) Purity->Sol pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP (Shake-Flask/HPLC) Purity->logP Analysis Data Compilation & Analysis MP->Analysis Sol->Analysis pKa->Analysis logP->Analysis Profile Generate Physicochemical Profile Analysis->Profile Decision Go/No-Go Decision for Further Development Profile->Decision caption Workflow for Physicochemical Characterization.

Caption: Workflow for Physicochemical Characterization.

Since no specific signaling pathways for this compound are documented in the public literature, a pathway diagram cannot be provided at this time. Further biological screening would be required to elucidate its mechanism of action.

References

2-Pyrimidin-2-yl-propionic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid that holds significance as a synthetic intermediate in the realm of pharmaceutical and medicinal chemistry.[1] The pyrimidine (B1678525) core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. Consequently, derivatives of pyrimidine are extensively explored for various pharmacological applications, such as anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2][3] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, and discusses its potential synthetic routes and biological relevance in the broader context of pyrimidine chemistry.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Identifier/PropertyValue
CAS Number 819850-16-3[1]
Formal Name α-methyl-2-pyrimidineacetic acid[1]
Molecular Formula C₇H₈N₂O₂[1]
Formula Weight 152.2 g/mol [1]
SMILES CC(C(=O)O)c1ncccn1[1]
InChI InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)[1]
InChI Key YQMWOWKVXYJNFX-UHFFFAOYSA-N[1]
Physical Form Crystalline solid[1]
Purity ≥98%[1]
Solubility Soluble in PBS (pH 7.2) at 5 mg/ml[1]
Storage Recommended storage at -20°C[1]

Synthesis and Experimental Protocols

A hypothetical synthetic workflow is presented below. This diagram illustrates a general, logical pathway and does not represent a validated experimental protocol.

G Hypothetical Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 2-halopyrimidine 2-Halopyrimidine (e.g., 2-bromopyrimidine) coupling Cross-Coupling Reaction (e.g., Negishi or Reformatsky-type reaction) 2-halopyrimidine->coupling propionate_synthon Propionate Synthon (e.g., Reformatsky reagent of ethyl 2-bromopropionate) propionate_synthon->coupling ester_intermediate Ethyl 2-(pyrimidin-2-yl)propanoate coupling->ester_intermediate hydrolysis Ester Hydrolysis (Acid or Base catalyzed) ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Hypothetical synthetic workflow for this compound.

Biological and Pharmacological Context

Direct biological activity data for this compound is not extensively documented in publicly available research. Its primary role is cited as a synthetic intermediate for pharmaceutical synthesis.[1] However, the pyrimidine nucleus is a cornerstone of numerous biologically active molecules, and the introduction of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The diverse biological activities associated with pyrimidine derivatives are vast and well-documented. These include:

  • Anticancer Activity: Many pyrimidine analogs are developed as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells.[2][4]

  • Anti-inflammatory Effects: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties.[2][5]

  • Antimicrobial and Antiviral Properties: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs.[2][3]

The potential for this compound to serve as a precursor for novel therapeutics is significant. The propionic acid group can be further functionalized, for instance, by forming amides or esters, to generate a library of compounds for biological screening.

The following diagram illustrates the central role of the pyrimidine core in the development of various therapeutic agents.

G Diverse Biological Activities of Pyrimidine Derivatives pyrimidine_core Pyrimidine Core anticancer Anticancer Agents pyrimidine_core->anticancer antiviral Antiviral Drugs pyrimidine_core->antiviral antibacterial Antibacterial Compounds pyrimidine_core->antibacterial anti_inflammatory Anti-inflammatory Molecules pyrimidine_core->anti_inflammatory cns_agents CNS Agents pyrimidine_core->cns_agents cardiovascular Cardiovascular Drugs pyrimidine_core->cardiovascular

Caption: The pyrimidine core as a scaffold for diverse therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical identity. While specific experimental and biological data for this compound are sparse in the public domain, its structural components—a pyrimidine ring and a propionic acid side chain—are features of many pharmacologically important molecules. For researchers and drug development professionals, this compound represents a versatile starting material for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for the discovery of new medicines.

References

An In-depth Technical Guide to 2-Pyrimidin-2-yl-propionic Acid: Molecular Structure, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidin-2-yl-propionic acid, a heterocyclic carboxylic acid, serves as a significant synthetic intermediate in the landscape of pharmaceutical research and development. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible literature, its role as a key building block in the creation of complex, biologically active molecules, particularly kinase inhibitors, is highlighted. This document aims to consolidate the available information for researchers and professionals engaged in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Formula

This compound, also known as α-methyl-2-pyrimidineacetic acid, is a substituted pyrimidine (B1678525) derivative. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A propionic acid group is attached to the second position of this pyrimidine ring.

The chemical formula for this compound is C₇H₈N₂O₂ [1].

The structural representation of the molecule is as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier catalogs and databases.

PropertyValueReference
CAS Number 819850-16-3[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility PBS (pH 7.2): 5 mg/mL[1]
SMILES CC(C(=O)O)c1ncccn1[1]
InChI Key YQMWOWKVXYJNFX-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A potential, though not explicitly documented, synthetic workflow could be conceptualized as follows:

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Product 2-halopyrimidine 2-halopyrimidine (e.g., 2-bromopyrimidine) coupling Cross-coupling reaction (e.g., Negishi or Suzuki coupling) or Nucleophilic substitution 2-halopyrimidine->coupling propionate_synthon Propionate equivalent (e.g., ethyl 2-bromopropionate) propionate_synthon->coupling ester_intermediate Ethyl 2-(pyrimidin-2-yl)propanoate coupling->ester_intermediate Formation of C-C bond final_product This compound ester_intermediate->final_product Hydrolysis

Caption: A conceptual synthetic workflow for this compound.

It is important to note that this represents a generalized approach, and the specific reaction conditions, catalysts, and reagents would require empirical optimization.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a scaffold in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, known for its ability to participate in hydrogen bonding and other interactions with biological targets.

Kinase Inhibitors

The 2-substituted pyrimidine motif is a common feature in a variety of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. While direct evidence of this compound's own biological activity is scarce, its incorporation into more complex molecules is suggestive of its utility in this area. For instance, a patent for pyrrolopyrimidine compounds as kinase inhibitors describes molecules that contain a this compound-derived fragment. This indicates its use as a building block to introduce a specific side chain that can interact with the kinase active site or allosteric pockets.

A logical workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below:

G start This compound activation Carboxylic acid activation (e.g., with HATU, HOBt/EDC) start->activation coupling Amide bond formation activation->coupling final_inhibitor Final Kinase Inhibitor coupling->final_inhibitor amine_core Amine-containing scaffold (e.g., piperazine (B1678402) derivative) amine_core->coupling

Caption: Logical workflow for the use of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery. Its molecular structure, combining a pyrimidine core with a propionic acid side chain, makes it a versatile building block for the synthesis of complex molecules with therapeutic potential. While detailed information on its synthesis and direct biological activity is limited in the public domain, its implicit role in the development of kinase inhibitors underscores its importance. Further research into the synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents.

References

An In-depth Technical Guide to Pyrimidine-Containing Propionic Acids and Their Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyrimidin-2-yl-propionic acid, also known as α-methyl-2-pyrimidineacetic acid, is a heterocyclic carboxylic acid. While specific detailed research on the discovery, history, and direct biological activity of this compound itself is limited in publicly available scientific literature, its significance lies in its role as a key synthetic intermediate in the development of more complex pharmaceutical compounds. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2][3][4] This guide will provide a comprehensive overview of the broader class of pyrimidine-containing propionic acids and their derivatives, covering their synthesis, biological importance, and the experimental methodologies used to evaluate them.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine.[3] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to the development of agents with a wide spectrum of therapeutic applications, including:

  • Anticancer agents [1][3][5]

  • Antimicrobial agents [3][6]

  • Antiviral agents [5]

  • Anti-inflammatory drugs [3]

  • Central nervous system (CNS) active agents [1]

The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Synthesis of Pyrimidine-Containing Scaffolds

A general workflow for the synthesis of a substituted pyrimidine, which could be a precursor to or a derivative of this compound, is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification Aldehyde Aldehyde Biginelli Biginelli Reaction (Cyclocondensation) Aldehyde->Biginelli Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Biginelli Urea_Thiourea Urea (B33335) or Thiourea Urea_Thiourea->Biginelli Dihydropyrimidinone Dihydropyrimidinone (DHPM) Biginelli->Dihydropyrimidinone Functionalization Functional Group Interconversion Dihydropyrimidinone->Functionalization Final_Compound Target Pyrimidine Derivative Functionalization->Final_Compound

Figure 1: Generalized workflow for the synthesis of pyrimidine derivatives via the Biginelli reaction.

More contemporary methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl substituents onto the pyrimidine ring, offering a powerful tool for generating diverse chemical libraries for drug screening.

Biological Activities of Pyrimidine Derivatives

As this compound is primarily a building block, its "biological activity" is realized in the final compounds synthesized from it. The pyrimidine core has been incorporated into drugs targeting a wide array of biological pathways.

Anticancer Activity

Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For example, certain pyrimidine-containing compounds are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is overexpressed in many cancers.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Activates Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Antimicrobial Activity

The pyrimidine nucleus is also a key feature in many antimicrobial agents. These compounds can act through various mechanisms, such as inhibiting essential enzymes in bacteria or fungi, or interfering with cell wall synthesis.

Quantitative Data on Biologically Active Pyrimidine Derivatives

While no specific quantitative biological data for this compound is available, the following table summarizes representative data for various biologically active pyrimidine derivatives to illustrate the potency that can be achieved with this scaffold.

Compound ClassTargetBiological ActivityIC50 / MICReference
Pyrazolopyrimidinesp38α MAP kinaseAnti-inflammatory0.2 - 1.5 µM[3]
AminopyrimidinesEGFR Tyrosine KinaseAnticancer0.05 - 0.5 µM[3]
ThienopyrimidinesVarious BacteriaAntibacterial1 - 16 µg/mL[6]
Fused PyrimidinesMycobacterium tuberculosisAntitubercular0.08 - 0.09 µM[7]

Note: The data presented are for representative compounds within the cited classes and are intended for illustrative purposes.

Experimental Protocols

The evaluation of novel pyrimidine derivatives involves a standard cascade of in vitro and in vivo assays.

General Experimental Workflow for Drug Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_adme ADME/Tox Compound_Synthesis Compound Synthesis (e.g., using this compound) Enzymatic_Assay Enzymatic Assays (e.g., Kinase Inhibition) Compound_Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Enzymatic_Assay->Cell_Based_Assay Animal_Model Animal Models of Disease (e.g., Xenograft, Infection) Cell_Based_Assay->Animal_Model ADME_Tox Pharmacokinetics & Toxicology Studies Animal_Model->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

Figure 3: A typical workflow for the evaluation of novel pharmaceutical compounds.

Example Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of a pyrimidine derivative against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (pyrimidine derivative) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

While this compound itself is not a widely studied molecule in terms of its own biological activity, it represents a valuable chemical scaffold. The broader family of pyrimidine-containing compounds, which can be synthesized using intermediates like this compound, has had a profound impact on modern medicine. The continued exploration of novel synthetic routes to create diverse pyrimidine libraries, coupled with robust biological evaluation, promises to yield new therapeutic agents for a wide range of diseases. The versatility and proven track record of the pyrimidine core ensure that it will remain a high-priority scaffold for medicinal chemists and drug development professionals for the foreseeable future.

References

The Biological Frontier of 2-Pyrimidin-2-yl-propionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. When coupled with a propionic acid moiety, it gives rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-pyrimidin-2-yl-propionic acid derivatives and related compounds, offering a comprehensive resource on their quantitative data, experimental methodologies, and underlying mechanisms of action.

Core Biological Activities

Derivatives of this compound have demonstrated a range of biological effects, primarily centered on anti-inflammatory, antimicrobial, and anticancer activities. The structural combination of the electron-rich pyrimidine ring and the carboxylic acid function of the propionic acid side chain allows for diverse interactions with biological targets.

Anti-inflammatory Activity

A significant area of investigation for pyrimidine-containing propionic acid derivatives is their potential as anti-inflammatory agents. Like many non-steroidal anti-inflammatory drugs (NSAIDs), their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrimidine derivatives involves the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, these compounds can effectively reduce the inflammatory response. Several pyrimidine derivatives have shown high selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrimidine_Derivatives 2-Pyrimidin-2-yl-propionic Acid Derivatives Pyrimidine_Derivatives->COX_Enzymes Inhibition

COX Inhibition Pathway

Modulation of Inflammatory Signaling Cascades

Beyond direct enzyme inhibition, pyrimidine derivatives can also modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

dot

Inflammatory_Signaling cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK IKK IKK Complex Stimuli->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB_Activation NF-κB Activation IKK->NFkB_Activation NFkB_Nuclear NF-κB NFkB_Activation->NFkB_Nuclear NFkB_Nuclear->Gene_Expression Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->MAPK Inhibition Pyrimidine_Derivatives->IKK Inhibition FAK_Signaling_Inhibition Integrin Integrin FAK FAK Integrin->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Proliferation Cell Proliferation, Invasion, Survival Downstream->Proliferation Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->FAK Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 2-Pyrimidin-2-yl-propionic Acid Derivatives Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Synthesis->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Data Quantitative Data (IC50, MIC) Anti_inflammatory->Data Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

References

Potential Mechanism of Action of 2-Pyrimidin-2-yl-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 2-Pyrimidin-2-yl-propionic acid. This compound is primarily documented as a synthetic intermediate, and as of this writing, there is no direct, experimentally validated data on its specific biological targets or pathways in the public domain. The proposed mechanisms are extrapolated from the well-established biological activities of its core structural motifs: the pyrimidine (B1678525) ring and the propionic acid side chain. Experimental validation is essential to confirm these hypotheses.

Executive Summary

This compound integrates two key pharmacophores: a pyrimidine nucleus, known for its diverse biological activities including anti-inflammatory and kinase inhibitory effects, and a propionic acid moiety, a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Based on this structural composition, the primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , leading to anti-inflammatory effects. A secondary, plausible mechanism involves the inhibition of protein kinases due to the versatile nature of the pyrimidine scaffold. This guide details these potential pathways, provides quantitative data from analogous compounds, and outlines standard experimental protocols for validation.

Proposed Primary Mechanism of Action: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The presence of the propionic acid group strongly suggests that this compound may function as a non-steroidal anti-inflammatory drug (NSAID). The arylpropionic acid class of NSAIDs, which includes ibuprofen (B1674241) and naproxen, primarily exerts its therapeutic effects by inhibiting COX enzymes.[1] The pyrimidine ring, also prevalent in molecules with demonstrated anti-inflammatory properties, further supports this hypothesis.[2][3][4][5][6]

Signaling Pathway

The proposed primary mechanism involves the interruption of the arachidonic acid cascade. By binding to and inhibiting the active site of COX-1 and/or COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) that mediate inflammation, pain, and fever.[3] The potential for selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform would be a key determinant of its therapeutic profile and potential gastrointestinal side effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound (Hypothesized) Target_Compound->COX1_2 Inhibition Stimuli Inflammatory Stimuli Stimuli->Membrane_Phospholipids activates Phospholipase A2

Caption: Hypothesized Cyclooxygenase (COX) Inhibition Pathway.

Proposed Secondary Mechanism of Action: Protein Kinase Inhibition

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors used in oncology.[7][8][9][10] Numerous pyrimidine derivatives have been developed as ATP-competitive inhibitors of kinases that are critical for cell cycle regulation and signal transduction, such as Aurora kinases, Polo-like kinases (PLK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] It is therefore conceivable that this compound could exhibit inhibitory activity against one or more protein kinases.

Signaling Pathway

In this hypothetical scenario, the compound would bind to the ATP-binding pocket of a protein kinase. This would prevent the transfer of a phosphate (B84403) group from ATP to downstream substrate proteins, thereby blocking the propagation of the signaling cascade and potentially leading to anti-proliferative effects like cell cycle arrest or apoptosis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Protein Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cell Proliferation, Survival Phospho_Substrate->Cellular_Response ATP ATP ATP->Kinase Target_Compound This compound (Hypothesized) Target_Compound->Kinase Inhibition

Caption: Hypothesized Protein Kinase Inhibition Pathway.

Quantitative Data for Structurally Related Compounds

The following table presents a summary of quantitative data for known pyrimidine and propionic acid derivatives, contextualizing the potential potency of this compound as a COX inhibitor.

Compound/DrugTarget(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Compound Class
Pyrimidine Derivative L1 [5][6]COX-2Not ReportedHighPyrimidine
Pyrimidine Derivative L2 [5][6]COX-2Not ReportedHighPyrimidine
Ibuprofen COX-1/COX-2~13.5 (COX-1)~0.4Propionic Acid
Naproxen COX-1/COX-2~5.1 (COX-1)~0.6Propionic Acid
Celecoxib (Reference) COX-2~0.04~375Selective COX-2 Inhibitor

Experimental Protocols for Mechanism Validation

To test the hypothesized mechanisms of action, the following established experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Objective: To quantitatively measure the inhibitory potency (IC50) of this compound against COX-1 and COX-2 and determine its selectivity.

  • Methodology:

    • Enzyme Source: Use purified ovine or bovine COX-1 and recombinant human COX-2.

    • Assay Format: A common method is the colorimetric or fluorometric detection of prostaglandin production. The peroxidase activity of COX is utilized to oxidize a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[5]

    • Procedure: The test compound is incubated with the enzyme at various concentrations before the initiation of the reaction by adding arachidonic acid.

    • Detection: The rate of product formation is monitored spectrophotometrically or fluorometrically.

    • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC50 (COX-1) to IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Objective: To assess the in vivo efficacy of the compound in a standard model of acute inflammation.

  • Methodology:

    • Animal Model: Wistar or Sprague-Dawley rats are typically used.

    • Dosing: The test compound is administered, usually orally (p.o.), at various doses. A vehicle control and a positive control (e.g., indomethacin) are run in parallel.

    • Induction of Edema: One hour post-dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Measurement: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 4-6 hours post-carrageenan injection.

    • Data Analysis: The percentage inhibition of edema is calculated for each dose group relative to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis_InVitro Determine IC50 Values & Selectivity COX_Assay->Data_Analysis_InVitro Kinase_Panel Kinase Inhibitory Screening Panel Kinase_Panel->Data_Analysis_InVitro Animal_Model Carrageenan-Induced Paw Edema in Rats Measure_Edema Measure Paw Volume (Plethysmometry) Animal_Model->Measure_Edema Compound_Admin Oral Administration of Test Compound Compound_Admin->Animal_Model Data_Analysis_InVivo Calculate % Inhibition of Edema Measure_Edema->Data_Analysis_InVivo Test_Compound This compound Test_Compound->COX_Assay Test_Compound->Kinase_Panel Test_Compound->Compound_Admin

Caption: Proposed Experimental Workflow for Validation.

Conclusion and Future Directions

The structural features of this compound provide a compelling, albeit hypothetical, basis for its potential action as a COX-inhibiting anti-inflammatory agent, with a secondary possibility of kinase inhibition. The immediate path forward requires a systematic experimental evaluation using the protocols outlined herein. Initial in vitro screening against COX-1 and COX-2 will be crucial to validate the primary hypothesis. A broad kinase screening panel could efficiently test the secondary hypothesis. Positive results from these assays would warrant progression to in vivo models of inflammation and further pharmacokinetic and toxicological profiling to determine its viability as a potential therapeutic candidate.

References

An In-depth Technical Guide to the Solubility and Stability Profiles of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Pyrimidin-2-yl-propionic acid, a key synthetic intermediate in pharmaceutical development. Understanding these fundamental physicochemical properties is critical for formulation design, process optimization, and ensuring the therapeutic efficacy and safety of potential drug candidates.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of this compound and a structurally related compound.

Table 1: Solubility Data

CompoundSolvent/SystemTemperatureSolubility
This compoundPBS (pH 7.2)Not Specified5 mg/mL[1]
2-methyl-3-Pyrimidin-2-yl-Propionic AcidDMFNot Specified30 mg/mL[2]
DMSONot Specified30 mg/mL[2]
EthanolNot Specified30 mg/mL[2]
PBS (pH 7.2)Not Specified10 mg/mL[2]

Table 2: Stability Data

CompoundStorage ConditionDurationStability
This compound-20°C≥ 4 yearsStable[1]
2-methyl-3-Pyrimidin-2-yl-Propionic AcidNot Specified≥ 4 yearsStable[2]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are outlined below. These protocols are based on established scientific principles and can be adapted to specific laboratory conditions.

Solubility Determination: Isothermal Equilibrium Method

This method, also known as the shake-flask method, is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or spectrophotometric method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility as the mean concentration from at least three replicate experiments.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a defined period.[3]

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the respective stress media. For solid-state studies, use the compound as is.

  • Stress Application: Expose the samples to the stress conditions for various time points.

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).

    • Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the intact compound from its degradation products.

  • Data Analysis and Reporting:

    • Quantify the amount of remaining this compound and any major degradation products.

    • Calculate the percentage degradation.

    • Attempt to identify the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the key factors influencing these properties.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep Add excess compound to solvent equilibrate Shake at constant temperature (24-72h) prep->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors center Compound Stability pH pH center->pH Oxidation Oxidation center->Oxidation Hydrolysis Hydrolysis center->Hydrolysis Temperature Temperature center->Temperature Light Light center->Light Moisture Moisture center->Moisture

Caption: Factors influencing compound stability.

Conclusion

The information and protocols provided in this guide serve as a foundational resource for researchers and professionals involved in the development of pharmaceuticals containing this compound. A thorough understanding and experimental determination of its solubility and stability are paramount for successful formulation, ensuring product quality, and ultimately, therapeutic success. Further studies are recommended to expand the solubility profile in a wider range of pharmaceutically relevant solvents and to fully characterize the degradation pathways under various stress conditions.

References

The Evolving Landscape of 2-Pyrimidin-2-yl-propionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the development of novel therapeutic agents. When coupled with a propionic acid moiety, as seen in 2-pyrimidin-2-yl-propionic acid, it gives rise to a class of compounds with significant pharmacological potential. This technical guide provides an in-depth overview of the known derivatives and analogues of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases, including inflammatory conditions and fibrotic disorders.

Derivatives and Analogues: A Structural Overview

The core structure of this compound has been modified in various ways to explore and optimize its pharmacological properties. Key modifications include the introduction of substituents on the pyrimidine ring, derivatization of the carboxylic acid group into amides and esters, and the incorporation of additional heterocyclic rings. These modifications have led to the identification of compounds with enhanced potency and improved safety profiles.

A significant area of exploration has been the development of amide analogues, drawing inspiration from the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). By replacing the phenyl group of ibuprofen with a pyrimidine or other heterocyclic rings, researchers have synthesized compounds with improved analgesic activity and reduced gastrointestinal side effects.[1]

Pharmacological Activities

Derivatives of this compound have demonstrated a spectrum of biological activities, primarily centered around anti-inflammatory and anti-fibrotic effects.

Anti-inflammatory and Analgesic Activity

Many analogues have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The parent structure is analogous to profens, a class of NSAIDs.[2] Heterocyclic amide analogues of ibuprofen, for instance, have shown potent analgesic effects in preclinical models.[1] Some derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting an alternative mechanism for pain relief.[3]

Anti-fibrotic Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity in hepatic stellate cells. Several of these compounds exhibited potent inhibition of collagen expression, a hallmark of fibrosis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data available for various derivatives and analogues of this compound.

Table 1: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives against HSC-T6 Cells [4][5]

CompoundStructureIC50 (μM)
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
Pirfenidone (Reference Drug)>100
Bipy55'DC (Reference Drug)>100

Table 2: FAAH and COX Inhibitory Activity of Ibuprofen Amide Analogues [3]

CompoundFAAH IC50 (μM)COX-1 IC50 (μM)COX-2 IC50 (μM)
Ibuprofen (1) 134~29Weak inhibition
2 0.52~60Weak inhibition
9 (ibu-am14) 3.6~50Weak inhibition

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives[4][5]

A multi-step synthesis is employed to generate 2-(pyridin-2-yl) pyrimidine derivatives. The key steps are outlined in the workflow diagram below. The synthesis typically begins with the esterification of nicotinic acid, followed by N-oxidation, cyanation, and subsequent cyclization with an appropriate amidine to form the pyrimidine ring. The final derivatives are often obtained through amide coupling reactions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay[3]

The ability of compounds to inhibit FAAH activity is determined using radiolabeled anandamide (B1667382) ([³H]AEA) as a substrate. Rat brain homogenates serve as the enzyme source. The assay measures the amount of [³H]ethanolamine produced from the hydrolysis of [³H]AEA in the presence and absence of the test compounds. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.

Anti-fibrosis Activity Assay[4][5]

The anti-fibrotic activity is evaluated using immortalized rat hepatic stellate cells (HSC-T6). The cells are treated with the test compounds, and the inhibitory effect on cell proliferation is measured using assays like the MTT assay. The IC50 values are then calculated. Further evaluation of anti-fibrotic potential can be conducted by measuring the expression of fibrosis markers such as collagen type I alpha 1 (COL1A1) using ELISA and hydroxyproline (B1673980) assays.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives start Nicotinic Acid esterification Esterification start->esterification n_oxidation N-Oxidation esterification->n_oxidation cyanation Cyanation n_oxidation->cyanation cyclization Cyclization with Amidine cyanation->cyclization amide_coupling Amide Coupling cyclization->amide_coupling final_product Final Derivatives amide_coupling->final_product

Caption: Synthetic workflow for 2-(pyridin-2-yl) pyrimidine derivatives.

logical_relationship cluster_derivatives Key Derivative Classes cluster_activities Pharmacological Activities parent This compound Core amides Amide Analogues parent->amides esters Ester Analogues parent->esters heterocyclic Fused/Linked Heterocyclic Systems parent->heterocyclic anti_inflammatory Anti-inflammatory (COX/FAAH inhibition) amides->anti_inflammatory analgesic Analgesic amides->analgesic anti_fibrotic Anti-fibrotic heterocyclic->anti_fibrotic

Caption: Logical relationships of this compound derivatives.

Conclusion

The derivatives and analogues of this compound represent a promising and versatile class of compounds with significant therapeutic potential. The core structure allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles, including potent anti-inflammatory, analgesic, and anti-fibrotic activities. The data and methodologies presented in this guide highlight the progress made in this area and provide a solid foundation for future research and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential and bringing novel treatments to patients in need.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe proposed analytical methods for the quantification of 2-Pyrimidin-2-yl-propionic acid. To the best of our knowledge, specific validated methods for this particular analyte have not been published. The information provided is based on established analytical principles for similar chemical structures, including pyrimidine (B1678525) derivatives and propionic acid analogues. These methods will require optimization and validation for specific matrices and applications.

Introduction

This compound is a synthetic intermediate of interest in pharmaceutical development.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, process optimization, and quality control. This document outlines three proposed analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Proposed Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is proposed for the routine quantification of this compound in bulk materials or simple formulations. The pyrimidine ring is expected to exhibit significant UV absorbance, allowing for sensitive detection.[1][2] Pyrimidine derivatives are often analyzed using reversed-phase HPLC.[3]

2.1.1. Experimental Protocol

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water) to achieve a concentration within the linear range of the assay.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4][5]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Proposed Starting Parameters):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, a gradient or isocratic elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be a good starting point. An alternative is an acetate (B1210297) buffer at pH 4.0.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Based on UV spectra of similar pyrimidine compounds, a starting wavelength of 260-280 nm is recommended.[1][7] A diode array detector can be used to determine the optimal wavelength.

2.1.2. Data Presentation: Proposed HPLC-UV Starting Parameters

ParameterProposed ConditionRationale/Reference
Column C18 (4.6 x 150 mm, 5 µm)Common for pyrimidine derivatives.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Elution Gradient or IsocraticTo be optimized for resolution and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Temperature 30 °CProvides stable retention times.
Detection UV at 275 nm (or optimal λmax)Pyrimidine derivatives show absorbance in this region.[1]
Injection Volume 10 µLStandard injection volume.

2.1.3. Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Proposed workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, an LC-MS/MS method is recommended. This approach is ideal for pharmacokinetic studies.

2.2.1. Experimental Protocol

  • Sample Preparation (for plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[8]

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial and dilute with water or an initial mobile phase before injection.[8]

  • LC-MS/MS Conditions (Proposed Starting Parameters):

    • LC System: UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode is a good starting point, as the pyrimidine nitrogens can be protonated.

    • MRM Transitions: The precursor ion will likely be [M+H]+. Product ions will need to be determined by infusing a standard solution of the analyte.

2.2.2. Data Presentation: Proposed LC-MS/MS Starting Parameters

ParameterProposed ConditionRationale/Reference
Sample Prep Protein Precipitation (Acetonitrile)Common for plasma samples.[8]
Column C18 (2.1 x 50 mm, 1.8 µm)Suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterAids in positive ionization.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization ESI PositivePyrimidine nitrogen atoms are basic.
Detection Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

2.2.3. Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (ACN) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject into LC D->E F Chromatographic Separation E->F G MS/MS Detection (MRM) F->G H Peak Area Ratio Calculation G->H I Quantification via Calibration Curve H->I

Proposed workflow for LC-MS/MS analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of small molecules. However, due to the low volatility of the carboxylic acid group, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound.[9][10]

2.3.1. Experimental Protocol

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.[11] Alternatively, use an alkyl chloroformate like ethyl chloroformate or methyl chloroformate for rapid derivatization at room temperature.[9][12]

    • The derivatized sample is then ready for GC-MS injection.

  • GC-MS Conditions (Proposed Starting Parameters):

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program will need to be optimized.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

2.3.2. Data Presentation: Proposed GC-MS Starting Parameters

ParameterProposed ConditionRationale/Reference
Derivatization Silylation (e.g., BSTFA)Increases volatility of the carboxylic acid.[10][11]
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)General purpose, robust column.
Carrier Gas Helium (1 mL/min)Inert and provides good efficiency.
Inlet Temp. 250 °CEnsures vaporization of the derivatized analyte.
Oven Program 80 °C ramped to 280 °CTo be optimized for analyte retention.
Ionization Electron Ionization (EI) at 70 eVStandard for GC-MS.
Detection SIM modeFor enhanced sensitivity and selectivity in quantification.

2.3.3. Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Sample Extraction (LLE/SPE) B Evaporation to Dryness A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC-MS D->E F Separation and Detection E->F G Quantification (SIM mode) F->G

Proposed workflow for GC-MS analysis.

Method Validation

Once a suitable method has been developed, it must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: Ensuring no interference from matrix components.

  • Linearity: Demonstrating a proportional relationship between concentration and response.

  • Range: The concentration interval over which the method is precise and accurate.

  • Accuracy: Closeness of the measured value to the true value.

  • Precision: Repeatability and intermediate precision of the measurements.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: Stability of the analyte in the sample matrix and in prepared solutions under various conditions.

References

Application Notes and Protocols for 2-Pyrimidin-2-yl-propionic acid in In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pyrimidin-2-yl-propionic acid is a synthetic compound with potential applications in pharmaceutical research.[1] Its structural characteristics suggest it may be a valuable tool for investigating various cellular processes. While direct biological data for this specific compound is limited, its classification as a propionic acid derivative suggests potential roles in modulating inflammatory and proliferative pathways, similar to other compounds in this class which have shown anti-inflammatory and anti-cancer activities.[2][3][4][5] These application notes provide a comprehensive guide for utilizing this compound in a variety of in vitro cellular assays to explore its potential therapeutic effects. The protocols and pathways described herein are based on established methodologies for analogous compounds and serve as a foundational framework for investigation.

Hypothetical Biological Activity and Data Presentation

Based on the activities of related propionic acid derivatives, we hypothesize that this compound may exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines. This could be mediated through the inhibition of key signaling pathways involved in cell survival and growth, such as the PI3K/Akt/mTOR pathway.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast CancerMTT7225.5
PC-3Prostate CancerMTT7242.1
A549Lung CancerCellTiter-Glo®7233.8
HCT116Colon CancerResazurin7228.9

Table 2: Hypothetical Pro-Apoptotic Effects of this compound on MCF-7 Cells

Treatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Annexin V Positive Cells (%)
0 (Vehicle)1.05.2
101.815.6
253.538.4
505.262.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold change in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells grown in 6-well plates with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Visualizations

G cluster_0 Experimental Workflow for In Vitro Cellular Assays cluster_1 Endpoint Assays prep Prepare this compound stock solution seed Seed cells in multi-well plates prep->seed treat Treat cells with varying concentrations of the compound seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treat->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) treat->signaling analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis signaling->analysis

Caption: General experimental workflow for assessing the in vitro cellular effects of this compound.

G cluster_0 Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibition receptor Receptor Tyrosine Kinase receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt activates pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Growth, and Survival mtor->proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies with 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate with potential pharmaceutical applications.[1][2] While specific biological activities of this compound are not extensively documented, its structural relationship to aryl propionic acid derivatives and pyrimidine-containing compounds suggests potential therapeutic effects. Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Similarly, various pyrimidine (B1678525) derivatives have demonstrated significant anti-inflammatory and other biological activities.[5][6] Furthermore, propionic acid, a short-chain fatty acid, is known for its role in metabolic regulation and immunomodulation.[7][8]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and metabolic modulatory effects. The protocols outlined below are designed to be adaptable to specific research questions and laboratory settings.

Potential Applications and Rationale

Based on its chemical structure, this compound is hypothesized to possess:

  • Anti-inflammatory Activity: The aryl propionic acid scaffold is a hallmark of many NSAIDs that inhibit cyclooxygenase (COX) enzymes.[4] Pyrimidine derivatives have also been identified as selective COX-2 inhibitors.[6] Therefore, this compound may be effective in models of acute and chronic inflammation.

  • Metabolic Modulatory Effects: Propionic acid produced by the gut microbiota influences host metabolism, including glucose homeostasis and lipid metabolism.[7][9] The systemic administration of this compound may mimic or modulate these effects, making it a candidate for investigation in metabolic disorders like obesity and type 2 diabetes.[10][11][12][13][14]

Experimental Design and Protocols

Part 1: Evaluation of Anti-inflammatory Activity

Objective: To determine the potential anti-inflammatory effects of this compound in an acute inflammatory model.

Model: Carrageenan-Induced Paw Edema in Rats/Mice. This is a widely used and well-characterized model for screening anti-inflammatory drugs.[15][16][17]

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Groups (n=6-8 per group) Acclimatization->Grouping Dosing Administer Vehicle, Test Compound, or Positive Control (e.g., Indomethacin) Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5, 6 hours post-carrageenan) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve the test compound.

    • Test Compound (Low, Medium, High Dose): Receives this compound at three different dose levels (e.g., 10, 30, 100 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

  • Dosing: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-X ± SEM-
Test Compound (Low)10Y ± SEMCalculated
Test Compound (Medium)30Y ± SEMCalculated
Test Compound (High)100Y ± SEMCalculated
Positive Control10Z ± SEMCalculated
Part 2: Evaluation of Metabolic Modulatory Effects

Objective: To assess the effect of this compound on glucose tolerance and lipid metabolism in a diet-induced obesity model.

Model: High-Fat Diet (HFD)-Induced Obese Mice. This model mimics many of the metabolic abnormalities observed in human obesity and type 2 diabetes.[12][13][14]

Experimental Workflow:

G cluster_0 Dietary Induction cluster_1 Grouping & Treatment cluster_2 Metabolic Phenotyping cluster_3 Data Analysis Induction Induce Obesity with High-Fat Diet (8-12 weeks) Grouping Randomize into Groups Induction->Grouping Treatment Chronic Daily Dosing (Vehicle, Test Compound, Positive Control) Grouping->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Blood Blood Collection for Lipid Profile Treatment->Blood BodyWeight Monitor Body Weight and Food Intake Treatment->BodyWeight Analysis Calculate AUC for OGTT OGTT->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Workflow for Evaluating Metabolic Effects in HFD-Induced Obese Mice.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Dietary Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group should be fed a standard chow diet.

  • Grouping: After the induction period, randomly divide the obese mice into the following groups (n=8-10 per group):

    • Lean Control: Fed standard chow, receives vehicle.

    • HFD Vehicle Control: Fed HFD, receives vehicle.

    • HFD + Test Compound (Low, Medium, High Dose): Fed HFD, receives this compound at three different dose levels.

    • HFD + Positive Control: Fed HFD, receives a standard metabolic drug like metformin.

  • Treatment: Administer the vehicle, test compound, or positive control daily via oral gavage for 4-6 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.

    • Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture for analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL) and insulin.

  • Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Perform statistical analysis to compare the different groups.

Data Presentation:

Table 1: Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Average Daily Food Intake (g)
Lean ControlX ± SEMY ± SEMZ ± SEM
HFD VehicleA ± SEMB ± SEMC ± SEM
HFD + Test (Low)A ± SEMB' ± SEMC' ± SEM
HFD + Test (Med)A ± SEMB'' ± SEMC'' ± SEM
HFD + Test (High)A ± SEMB''' ± SEMC''' ± SEM
HFD + PositiveA ± SEMD ± SEME ± SEM

Table 2: Glucose and Lipid Parameters

GroupOGTT AUC (mg/dL*min)Fasting Glucose (mg/dL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Lean ControlX ± SEMY ± SEMZ ± SEMW ± SEM
HFD VehicleA ± SEMB ± SEMC ± SEMD ± SEM
HFD + Test (Low)A' ± SEMB' ± SEMC' ± SEMD' ± SEM
HFD + Test (Med)A'' ± SEMB'' ± SEMC'' ± SEMD'' ± SEM
HFD + Test (High)A''' ± SEMB''' ± SEMC''' ± SEMD''' ± SEM
HFD + PositiveE ± SEMF ± SEMG ± SEMH ± SEM

Potential Signaling Pathways

Should this compound demonstrate anti-inflammatory activity, it may be acting through the inhibition of the cyclooxygenase (COX) pathway, which is a common mechanism for NSAIDs. This would lead to a reduction in the production of pro-inflammatory prostaglandins.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Test_Compound This compound Test_Compound->COX Inhibition

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

For metabolic effects, the compound could potentially modulate signaling pathways involved in glucose and lipid metabolism, possibly through receptors like GPR41/43, which are known to be activated by short-chain fatty acids.

Conclusion

The provided application notes and protocols offer a robust starting point for the in vivo characterization of this compound. The experimental designs are based on well-validated models and allow for a comprehensive assessment of the compound's potential anti-inflammatory and metabolic modulatory activities. The structured data presentation and visualization of potential mechanisms will aid in the clear interpretation and communication of findings. Researchers are encouraged to adapt these protocols to their specific hypotheses and available resources.

References

Application Notes and Protocols for 2-Pyrimidin-2-yl-propionic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid that primarily serves as a synthetic intermediate in the development of more complex pharmaceutical compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a pyrimidine (B1678525) ring and a propionic acid side chain—are present in numerous biologically active agents. This document provides an overview of the potential applications of this building block in medicinal chemistry, along with generalized protocols for its utilization in drug discovery workflows.

Potential Medicinal Chemistry Applications

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities. The propionic acid moiety provides a versatile handle for chemical modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and develop novel drug candidates.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyrimidine scaffold.

  • Inflammation and Immunology: The related aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX).

  • Infectious Diseases: Pyrimidine analogs are crucial components of antiviral and antibacterial therapies.

  • Central Nervous System (CNS) Disorders: The pyrimidine structure is found in various CNS-active compounds.

The primary application of this compound is as a starting material for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid group can be readily converted into amides, esters, and other functional groups to generate a diverse set of molecules.

Data Presentation

As this compound is an intermediate, specific biological activity data such as IC50 or Ki values are not available. However, in a drug discovery campaign utilizing this scaffold, one would generate such data. The table below is a representative template illustrating how quantitative data for a hypothetical series of amide derivatives (Series A) targeting a generic kinase could be presented.

Compound IDR Group (Amine)Kinase Inhibition IC50 (nM)Cell Proliferation GI50 (µM)Microsomal Stability (t½, min)
Series A-1 4-Fluoroaniline1201.545
Series A-2 3-Chloroaniline850.930
Series A-3 4-Methoxyaniline2503.2>60
Series A-4 Benzylamine4005.155
Series A-5 Cyclohexylamine>1000>1020

This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for a common synthetic transformation involving this compound: the synthesis of an amide derivative. This is a fundamental reaction in medicinal chemistry for creating new chemical entities.

Protocol: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative of this compound via reaction with a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-fluoroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 times) and brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound reaction Amide Coupling (Parallel Synthesis) start->reaction R-NH2, Coupling Agents library Amide Derivative Library reaction->library hts High-Throughput Screening (e.g., Kinase Panel) library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_assay Cellular Potency Assay dose_response->cell_assay adme ADME/PK Profiling cell_assay->adme sar Structure-Activity Relationship (SAR) adme->sar lead Lead Candidate adme->lead sar->reaction Iterative Design

Caption: Drug discovery workflow using an intermediate.

G receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyrimidine-based Kinase Inhibitor (Hypothetical Derivative) inhibitor->raf Inhibition

Caption: MAPK signaling pathway, a common drug target.

Application Notes and Protocols for Measuring the Biological Activity of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-Pyrimidin-2-yl-propionic acid is a synthetic organic compound classified as a pyrimidine (B1678525) derivative. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of pyrimidine and aryl propionic acid derivatives is known to exhibit a wide range of pharmacological effects.[1][2][3] These include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][4] Therefore, a screening approach is recommended to elucidate the biological activity of this compound.

These application notes provide detailed protocols for a panel of in vitro assays to assess the potential cytotoxic, anti-inflammatory, and antioxidant activities of this compound.

Section 1: Cytotoxicity Assessment using MTT Assay

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability and cytotoxicity.[1] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[1] The intensity of the purple color is directly proportional to the number of viable cells. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Experimental Protocol

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer, HepG2 - liver cancer)

  • This compound (dissolved in a suitable solvent like DMSO, PBS pH 7.2)[5]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the compound in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
Control1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Section 2: In Vitro COX-2 Inhibition Assay

Application Note

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] This protocol describes an in vitro assay to determine the inhibitory activity of this compound against the COX-2 enzyme. The assay measures the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, from arachidonic acid by the COX-2 enzyme.

Experimental Protocol

1. Materials and Reagents:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)

  • PGE2 ELISA kit

  • 96-well microplate

2. Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the COX-2 enzyme in the reaction buffer.

    • Prepare serial dilutions of this compound and the positive control (Celecoxib) in the reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, the enzyme solution, and the different concentrations of the test compound or control.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination and PGE2 Quantification:

    • Stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

    • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration using the formula: % Inhibition = 100 - [(PGE2 in treated sample / PGE2 in untreated control) * 100]

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation
CompoundConcentration (µM)PGE2 (pg/mL)% Inhibition
Control-15000
Test Compound1135010
1090040
5045070
10015090
Celecoxib160060

Signaling Pathway Diagram

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (Inflammation) PGE2_Synthase->PGE2 Test_Compound 2-Pyrimidin-2-yl- propionic acid Test_Compound->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Section 3: Antioxidant Activity Assessment using DPPH Assay

Application Note

Pyrimidine derivatives have been reported to possess antioxidant properties.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity. This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Experimental Protocol

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or control to the wells.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100

  • Plot the percentage of scavenging activity against the compound concentration and determine the EC50 (half-maximal effective concentration) value.

Data Presentation
CompoundConcentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Control-0.8000
Test Compound100.72010
500.56030
1000.32060
2000.12085
Ascorbic Acid100.24070

Logical Relationship Diagram

DPPH_Assay_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DPPH DPPH• (Stable Radical, Purple) Reaction Electron Transfer DPPH->Reaction Antioxidant Antioxidant (Test Compound) Antioxidant->Reaction DPPH_H DPPH-H (Reduced, Yellow) Reaction->DPPH_H Antioxidant_ox Oxidized Antioxidant Reaction->Antioxidant_ox

Caption: Principle of the DPPH antioxidant assay.

References

Application Notes and Protocols for the Purification of Synthesized 2-Pyrimidin-2-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of synthesized 2-Pyrimidin-2-yl-propionic acid. The selection of the appropriate purification technique is critical to achieving the desired purity for downstream applications, including research, and drug development. The methods outlined below are based on standard organic chemistry laboratory practices and can be adapted based on the specific impurity profile of the synthesized material.

Overview of Purification Strategies

The choice of purification method for this compound largely depends on the nature of the impurities present after synthesis. Common impurities may include unreacted starting materials, byproducts, and residual solvents. The primary techniques suitable for the purification of this compound are:

  • Liquid-Liquid Extraction: Ideal for separating the acidic product from neutral or basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

Liquid-Liquid Extraction Protocol

This method leverages the acidic nature of the carboxylic acid group on this compound.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) (e.g., 1M). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt.

  • Separation of Layers: Allow the layers to separate and collect the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the purified product.

Workflow Diagram:

G A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D Collect E Organic Layer (Impurities) C->E Discard F Acidify Aqueous Layer (e.g., HCl) D->F G Precipitation of Purified Product F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Workflow for Purification by Liquid-Liquid Extraction.

Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity. The key is to select a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Experimental Protocol:
  • Solvent Selection: Screen various solvents to find a suitable one or a solvent mixture. Potential solvents include ethanol, methanol, acetonitrile, or a mixture such as ethanol/water.

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Screening for Recrystallization
Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterLowModerateGood
EthanolModerateHighFair
Ethyl AcetateHighHighPoor
Ethanol/Water (e.g., 9:1)LowHighExcellent
AcetonitrileModerateHighGood

Workflow Diagram:

G A Crude Solid Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for Purification by Recrystallization.

Column Chromatography Protocol

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For an acidic compound like this compound, silica (B1680970) gel is a common stationary phase.

Experimental Protocol:
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the product protonated and improve peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Typical Column Chromatography Parameters
ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid
Gradient Start with 10% Ethyl Acetate, increasing to 50%
Detection UV light at 254 nm

Workflow Diagram:

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for Purification by Column Chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these protocols, researchers can effectively purify synthesized this compound to the required specifications for their intended applications. The choice of method will be dictated by the scale of the synthesis and the nature of the impurities. For initial purification from a crude reaction mixture, liquid-liquid extraction is often a good first step, followed by recrystallization or column chromatography for achieving high purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrimidin-2-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Pyrimidin-2-yl-propionic acid (also known as α-methyl-2-pyrimidineacetic acid). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for the synthesis of this compound. The first involves the formation of a carbon-carbon bond at the 2-position of a pre-existing pyrimidine (B1678525) ring. The second strategy relies on constructing the pyrimidine ring with the propionic acid side chain already attached to one of the precursors. A common and practical approach is the alkylation of a 2-halopyrimidine followed by functional group manipulation.

Q2: I am experiencing low yields in my synthesis. What are the common factors affecting the yield?

A2: Low yields can be attributed to several factors, including:

  • Purity of starting materials: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents.

  • Reaction conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical and need to be optimized for your specific substrate.

  • Side reactions: Competing reactions such as dimerization, over-alkylation, or decomposition of intermediates can significantly reduce the yield of the desired product.

  • Workup and purification: Product loss during extraction, washing, and purification steps can also lead to lower overall yields.

Q3: What are the typical side reactions to be aware of during the synthesis of 2-substituted pyrimidines?

A3: Common side reactions include the formation of di-substituted products if a dihalopyrimidine is used, and homo-coupling of Grignard reagents. In reactions like the Biginelli synthesis for pyrimidine rings, potential side reactions include Knoevenagel condensation, Hantzsch dihydropyridine (B1217469) formation, and oxidation of the dihydropyrimidine (B8664642) product.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Grignard Reaction with 2-Halopyrimidine

Symptoms:

  • Low conversion of the starting 2-halopyrimidine.

  • Formation of a complex mixture of byproducts.

  • Low isolated yield of the desired 2-alkylated pyrimidine intermediate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The quality of magnesium turnings is crucial; they should be fresh and shiny. Activation of magnesium with a small crystal of iodine may be necessary.
Side Reactions of the Grignard Reagent Wurtz coupling (homo-coupling of the alkyl halide) can be a major side reaction. This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.
Reaction with the Pyrimidine Ring The Grignard reagent can add to the C=N bond of the pyrimidine ring in addition to the desired substitution. Running the reaction at a lower temperature can sometimes improve selectivity.
Decomposition of the Product The product may be unstable under the reaction or workup conditions. Ensure a mild workup procedure and avoid prolonged exposure to strong acids or bases.
Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Symptoms:

  • Presence of the starting nitrile or the intermediate amide in the final product after hydrolysis.

  • Low yield of the carboxylic acid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Hydrolysis of nitriles, especially sterically hindered ones, can be slow. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Inadequate Acid or Base Concentration The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. For acid hydrolysis, concentrated acids like HCl or H2SO4 are often used. For base hydrolysis, a sufficient excess of a strong base like NaOH or KOH is required.
Precipitation of the Intermediate The intermediate amide may precipitate from the reaction mixture, slowing down the hydrolysis. Ensure adequate solvent is present to maintain a homogeneous solution.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)propionitrile via Nucleophilic Aromatic Substitution

This protocol outlines the reaction of 2-bromopyrimidine (B22483) with the sodium salt of propionitrile (B127096).

Materials:

  • 2-Bromopyrimidine

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add propionitrile (1.1 eq) dropwise to the suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-bromopyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of 2-(Pyrimidin-2-yl)propionitrile to this compound

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-(pyrimidin-2-yl)propionitrile (1.0 eq) in concentrated hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for key steps in the synthesis.

Table 1: Optimization of Alkylation Reaction Conditions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 2-bromopropionateNaHDMF251265
2Ethyl 2-bromopropionateK2CO3Acetonitrile80855
3Propionitrile/NaH-DMF251670
4Isopropylmagnesium chloride-THF0 to 25460

Table 2: Optimization of Nitrile Hydrolysis

EntryHydrolysis ConditionTemperature (°C)Time (h)Yield (%)
16 M HCl100685
212 M HCl110492
320% NaOH (aq)100880
46 M H2SO4110588

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Route 1: Alkylation cluster_1 Route 2: Nitrile Hydrolysis A 2-Halopyrimidine B Alkylation with Propionate Equivalent A->B Grignard or Enolate C Ester Intermediate B->C D Hydrolysis C->D E This compound D->E F 2-Halopyrimidine G Cyanation F->G NaCN or KCN H 2-(Pyrimidin-2-yl)propionitrile G->H I Hydrolysis H->I Acid or Base J This compound I->J

Caption: Alternative synthetic routes to this compound.

Troubleshooting Logic for Low Yield in Grignard Reaction

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Analysis Start Low Yield in Grignard Reaction Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Wet_Solvents Wet Solvents/Reagents? Check_Reagents->Wet_Solvents Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Wurtz Wurtz Coupling Product? Analyze_Byproducts->Wurtz Dry_Solvents Action: Dry Solvents and Reagents Wet_Solvents->Dry_Solvents Yes Old_Mg Old/Inactive Mg? Wet_Solvents->Old_Mg No Activate_Mg Action: Activate Mg (Iodine, 1,2-dibromoethane) Old_Mg->Activate_Mg Yes Increase_Temp Action: Increase Temperature Temp_Low->Increase_Temp Yes Time_Short Reaction Time Too Short? Temp_Low->Time_Short No Increase_Time Action: Increase Reaction Time Time_Short->Increase_Time Yes Slow_Addition Action: Slower Addition of Alkyl Halide Wurtz->Slow_Addition Yes Addition_Product Addition to Ring? Wurtz->Addition_Product No Lower_Temp Action: Lower Reaction Temperature Addition_Product->Lower_Temp Yes

Caption: Troubleshooting workflow for low yield in Grignard reactions.

References

troubleshooting common problems in 2-Pyrimidin-2-yl-propionic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(pyrimidin-2-yl)propionic acid. Our aim is to help you overcome common challenges in your experiments, from synthesis to subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-(pyrimidin-2-yl)propionic acid?

A1: The most common synthetic strategies involve the reaction of a pyrimidine (B1678525) precursor with a three-carbon building block. A typical approach is the alkylation of a pyrimidine derivative with a propionate (B1217596) equivalent. One established method is the reaction of 2-chloropyrimidine (B141910) with the enolate of an alkyl propionate, followed by hydrolysis. Another route is the malonic ester synthesis, where 2-chloropyrimidine is reacted with diethyl malonate, followed by alkylation and subsequent hydrolysis and decarboxylation.

Q2: What are the key stability concerns for 2-(pyrimidin-2-yl)propionic acid?

A2: 2-(Pyrimidin-2-yl)propionic acid is generally stable under standard conditions. However, like other arylpropionic acids, it can be susceptible to decarboxylation at elevated temperatures, particularly in acidic conditions. The pyrimidine ring is also susceptible to nucleophilic attack under certain conditions, which could lead to side reactions if strong nucleophiles are present in subsequent reaction steps.

Q3: What are the typical impurities I might encounter?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted 2-chloropyrimidine, the corresponding ethyl ester if hydrolysis is incomplete, and potentially small amounts of the decarboxylated product (2-ethylpyrimidine). Over-alkylation products can also be a concern in some synthetic routes.[1][2]

Q4: What are the recommended storage conditions for 2-(pyrimidin-2-yl)propionic acid?

A4: It is recommended to store 2-(pyrimidin-2-yl)propionic acid in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is advisable to minimize any potential degradation.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis and handling of 2-(pyrimidin-2-yl)propionic acid.

Problem 1: Low Yield in Synthesis

Question: I am getting a low yield of 2-(pyrimidin-2-yl)propionic acid in my synthesis. What are the possible causes and how can I improve it?

Answer: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Probable Cause: The reaction between 2-chloropyrimidine and the propionate enolate may not have gone to completion. This could be due to insufficient reaction time, low temperature, or inactive reagents.

    • Solution: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material. Consider increasing the reaction time or temperature. Ensure that the base used to generate the enolate is fresh and anhydrous.

  • Side Reactions:

    • Probable Cause: The strong basic conditions used for enolate formation can promote side reactions, such as self-condensation of the propionate or reaction of the base with the 2-chloropyrimidine.

    • Solution: Add the propionate to the base at a low temperature to ensure complete enolate formation before adding the 2-chloropyrimidine. Maintain a controlled temperature throughout the reaction.

  • Inefficient Hydrolysis:

    • Probable Cause: If you are synthesizing the acid from its ester, the hydrolysis step may be incomplete.

    • Solution: Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used for saponification.[3][4] Heating the reaction mixture under reflux is typically required to drive the hydrolysis to completion.[4] Monitor the disappearance of the ester spot by TLC.

  • Product Loss During Workup:

    • Probable Cause: Significant amounts of the product may be lost during the extraction and purification steps. As a carboxylic acid, its solubility is pH-dependent.

    • Solution: During the workup, ensure the aqueous layer is acidified to a pH of approximately 3-4 to fully protonate the carboxylic acid, making it more soluble in organic solvents. Use a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane) and perform multiple extractions to maximize recovery.

Problem 2: Presence of Impurities in the Final Product

Question: My final product of 2-(pyrimidin-2-yl)propionic acid is not pure. How can I identify and remove the impurities?

Answer: The nature of the impurity will dictate the best purification method. Here are some common impurities and how to address them:

  • Unreacted 2-Chloropyrimidine:

    • Identification: This can be identified by GC-MS or by comparing the NMR spectrum of your product to a reference spectrum of the starting material.

    • Removal: A careful aqueous wash with a dilute base during the workup should remove any unreacted acidic starting materials. If the starting material is not acidic, purification by column chromatography or recrystallization may be necessary.

  • Ethyl 2-(pyrimidin-2-yl)propanoate (Incomplete Hydrolysis):

    • Identification: The presence of the ester can be confirmed by the characteristic ethyl signals in the 1H NMR spectrum and a different retention time in GC or LC analysis compared to the acid.

    • Removal: If a significant amount of ester remains, it is best to repeat the hydrolysis step with a sufficient amount of base and adequate heating. For small amounts, column chromatography can separate the less polar ester from the more polar carboxylic acid.

  • Decarboxylation Product (2-Ethylpyrimidine):

    • Identification: This byproduct will have a simpler NMR spectrum, lacking the carboxylic acid proton. GC-MS analysis will show a lower molecular weight corresponding to the loss of CO2.

    • Removal: This non-acidic impurity can be removed by extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt, while the decarboxylated product will remain in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the pure product.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Suggested Solution Monitoring Technique
Incomplete AlkylationIncrease reaction time/temperature, use fresh anhydrous base.TLC, GC-MS
Incomplete HydrolysisUse excess base (NaOH/KOH), ensure sufficient reflux time.TLC, LC-MS
Product Loss in WorkupAcidify aqueous layer to pH 3-4, perform multiple extractions.pH paper, TLC
DecarboxylationAvoid excessive heating, especially in acidic conditions.GC-MS, NMR

Table 2: Common Impurities and Their Removal

Impurity Identification Method Purification Strategy
2-ChloropyrimidineGC-MS, NMRBasic aqueous wash, Column Chromatography
Ethyl 2-(pyrimidin-2-yl)propanoateNMR, GC/LC-MSRepeat hydrolysis, Column Chromatography
2-EthylpyrimidineGC-MS, NMRAcid-base extraction

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)propionic Acid via Malonic Ester Synthesis

This protocol is a representative procedure and may require optimization.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add 2-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the 2-chloropyrimidine is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate. The organic layers contain diethyl 2-(pyrimidin-2-yl)malonate.

Step 2: Alkylation with a Methyl Group

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the diethyl 2-(pyrimidin-2-yl)malonate (1.0 eq) from the previous step.

  • Stir for 30 minutes, then add methyl iodide (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

Step 3: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 2, add an aqueous solution of sodium hydroxide (B78521) (3-4 eq).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to pH 2-3. The product may precipitate or can be extracted.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(pyrimidin-2-yl)propionic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_hydrolysis Check Hydrolysis (if applicable) check_reaction->check_hydrolysis optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) check_reaction->optimize_reaction check_workup Review Workup Procedure check_hydrolysis->check_workup optimize_hydrolysis Optimize Hydrolysis (Base eq., Time) check_hydrolysis->optimize_hydrolysis optimize_workup Optimize Workup (pH adjustment, Extractions) check_workup->optimize_workup pure_product Improved Yield optimize_reaction->pure_product optimize_hydrolysis->pure_product optimize_workup->pure_product

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagram 2: Decision Tree for Impurity Removal

Impurity_Removal start Impure Product identify_impurity Identify Impurity (NMR, GC-MS) start->identify_impurity is_ester Is it the ester? identify_impurity->is_ester is_starting_material Is it unreacted starting material? is_ester->is_starting_material No repeat_hydrolysis Repeat Hydrolysis is_ester->repeat_hydrolysis Yes is_decarboxylated Is it the decarboxylated product? is_starting_material->is_decarboxylated No acid_base_extraction Acid-Base Extraction is_starting_material->acid_base_extraction Yes column_chromatography Column Chromatography is_decarboxylated->column_chromatography No is_decarboxylated->acid_base_extraction Yes pure_product Pure Product repeat_hydrolysis->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: A decision tree for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pyrimidin-2-yl-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-pyrimidin-2-yl-propionic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: A 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) is coupled with a suitable propionate (B1217596) synthon. The Suzuki-Miyaura coupling using a boronic acid or ester is a widely used method.

  • Ester Hydrolysis: The resulting propionate ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Q2: Which halogen is preferred on the pyrimidine (B1678525) ring for Suzuki-Miyaura coupling, chlorine or bromine?

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl.[1] 2-Bromopyrimidines are typically more reactive than 2-chloropyrimidines and may allow for milder reaction conditions.[1] However, 2-chloropyrimidines are often more readily available and cost-effective. Successful coupling of 2-chloropyrimidines is achievable but frequently requires more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) and potentially higher reaction temperatures.[2]

Q3: What are the best practices for setting up a Suzuki-Miyaura coupling reaction to ensure reproducibility?

To ensure reproducibility, strict control over the reaction atmosphere and reagent quality is critical.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). This involves using dry, degassed solvents and employing techniques like evacuating and backfilling the reaction vessel with inert gas.[1]

  • Reagent Purity: Ensure the purity of the 2-halopyrimidine, boronic acid/ester, and base. Boronic acids can degrade over time or contain impurities that can inhibit the catalyst.[1]

  • Dry Solvents: Use anhydrous solvents to prevent unwanted side reactions, such as the protodeboronation of the boronic acid.[1]

Q4: What are the standard conditions for hydrolyzing the ethyl ester to the final carboxylic acid?

Ester hydrolysis can be achieved under either basic or acidic conditions.

  • Basic Hydrolysis (Saponification): This is a very common and often irreversible method.[2] The ester is heated (reflux) with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727), ethanol (B145695), or THF.[2] An acidic workup is then required to protonate the carboxylate salt and isolate the carboxylic acid.

  • Acidic Hydrolysis: The ester is heated with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), in water. This reaction is reversible, so a large excess of water is typically used to drive the reaction to completion.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 2-halopyrimidine is resulting in a low yield or failing completely. What are the common causes and how can I fix this?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst The Pd(0) active species may not be forming or may have decomposed. Solution: Use fresh, high-quality palladium pre-catalyst and ligands. For challenging couplings like those with 2-chloropyrimidines, switch to a more active catalyst system, such as pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).
Catalyst Inhibition The nitrogen atom on the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Solution: Use bulky phosphine ligands that sterically shield the palladium, preventing strong coordination with the pyrimidine nitrogen.[1]
Boronic Acid Instability Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen).[1] Solution: Use the boronic acid as soon as possible after purchase or preparation. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[1]
Suboptimal Base or Solvent The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[1] Solution: Screen a variety of bases and solvents. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] Solvent systems are often mixtures, such as 1,4-dioxane (B91453)/water or toluene/water.[2]
Insufficient Temperature 2-Chloropyrimidines, in particular, have a strong C-Cl bond that requires higher energy for the oxidative addition step.[2] Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can be highly effective for accelerating the reaction.[2][3]
Issue 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of homocoupled or dehalogenated side products. How can I improve selectivity?

Possible Causes & Solutions:

Side Product Potential Cause Troubleshooting Steps & Recommendations
Homocoupling of Boronic Acid This side reaction forms a biaryl product from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[1]Solution: Ensure all solvents are rigorously degassed before use and maintain a strict inert atmosphere throughout the reaction.[1]
Dehalogenation of Pyrimidine The starting 2-halopyrimidine is converted back to pyrimidine.Solution: This can be caused by certain impurities or reaction conditions. Ensure high-purity starting materials. Sometimes, adjusting the base or solvent system can minimize this side reaction.
Formation of Palladium Black A black precipitate indicates the decomposition and aggregation of the palladium catalyst into an inactive form.Solution: This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Try running the reaction at a lower temperature. Ensure the correct stoichiometry of the ligand is used, as excess or insufficient ligand can lead to catalyst instability.
Issue 3: Incomplete or Slow Ester Hydrolysis

Question: The hydrolysis of my ethyl 2-(pyrimidin-2-yl)propanoate is slow or does not go to completion. What can I do?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Steric Hindrance The ester group may be sterically hindered, slowing down the nucleophilic attack.
Insufficient Reagent An insufficient amount of acid or base may be used, especially if the reaction is reversible (acidic hydrolysis).
Poor Solubility The ester may not be fully soluble in the reaction medium, leading to a slow heterogeneous reaction.

Quantitative Data for Reaction Optimization

The following tables provide a summary of conditions screened for Suzuki-Miyaura coupling reactions involving dichloropyrimidines, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Table 1: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4] (Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, room temperature to 100 °C)

SolventIsolated Yield (%)
1,4-Dioxane71
Isopropanol64
THF45
DMF33

Table 2: Catalyst Screening for Suzuki Coupling [3] (Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃ base, 1,4-dioxane/H₂O solvent, 100 °C, 15 min, microwave)

Catalyst (2 mol%)Yield (%)
Pd(PPh₃)₄81
Pd(dppf)Cl₂75
Pd(OAc)₂35
PdCl₂28

Table 3: Temperature and Time Optimization under Microwave Conditions [3] (Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O)

Temperature (°C)Time (min)Yield (%)
801565
1001078
100 15 81
1201579
1401575

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Pyrimidin-2-yl)propanoate via Suzuki-Miyaura Coupling

This is a representative protocol based on typical conditions for similar substrates and may require optimization.[1][3]

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 2-chloropyrimidine (1.0 eq), ethyl 2-(dihydroxyboryl)propanoate or its pinacol ester equivalent (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure ester.

Protocol 2: Hydrolysis of Ethyl 2-(Pyrimidin-2-yl)propanoate

This protocol describes a standard basic hydrolysis (saponification).[2]

  • Reaction Setup: Dissolve the ethyl 2-(pyrimidin-2-yl)propanoate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the ester solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. If the product is an oil, extract it with an organic solvent like ethyl acetate.

Signaling Pathway and Workflow Diagrams

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases involved in cell signaling. For instance, they can act as inhibitors of Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell proliferation.[5] Others show anti-inflammatory effects by inhibiting COX-2.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Suzuki_Workflow start Start: 2-Halopyrimidine & Propionate Boronic Ester setup 1. Add Reagents & Base to Dry Flask start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Degassed Solvents inert->solvents catalyst 4. Add Pd Catalyst & Ligand solvents->catalyst react 5. Heat Reaction (80-100 °C) catalyst->react monitor 6. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute, & Wash monitor->workup Complete purify 8. Dry & Purify (Column Chromatography) workup->purify product Product: Propionate Ester purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low / No Yield in Suzuki Coupling q1 Is the catalyst system active enough for 2-chloropyrimidine? start->q1 a1_yes Check other parameters q1->a1_yes Yes a1_no Action: Switch to Buchwald ligand (e.g., SPhos) or Pd(PPh₃)₄ q1->a1_no q2 Is the reaction fully degassed? a1_yes->q2 a2_yes Check reagents q2->a2_yes Yes a2_no Action: Improve degassing of solvents and setup q2->a2_no q3 Is the boronic acid pure and stable? a2_yes->q3 a3_yes Optimize T° & Base q3->a3_yes Yes a3_no Action: Use fresh boronic acid or switch to a pinacol ester q3->a3_no

Caption: Troubleshooting logic for low-yield Suzuki reactions.

References

Technical Support Center: Stability Testing and Degradation of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing and degradation analysis of 2-Pyrimidin-2-yl-propionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

1. What is the purpose of stability testing for this compound?

Stability testing provides evidence on how the quality of a drug substance, such as this compound, varies with time under the influence of various environmental factors like temperature, humidity, and light.[1][2] The goal is to establish a re-test period for the drug substance and recommend storage conditions.[1][2]

2. What are the typical stress conditions applied during forced degradation studies of this compound?

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing.[3] These studies help to identify potential degradation products and establish degradation pathways.[3][4] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at room temperature or elevated temperature.[5]

  • Alkaline Hydrolysis: e.g., 0.1 N NaOH at room temperature or elevated temperature.[5]

  • Oxidation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Heating the solid substance (e.g., in 10°C increments above the accelerated testing temperature).

  • Photostability: Exposing the substance to light, as per ICH Q1B guidelines.

3. What are the likely degradation pathways for a pyrimidine-containing compound like this compound?

While specific pathways for this exact molecule are not extensively published, degradation of the pyrimidine (B1678525) ring can occur through several general pathways, including:

  • Reductive Pathway: This is a common pathway in many organisms and involves the reduction of the pyrimidine ring followed by hydrolytic cleavage.[6][7]

  • Oxidative Pathway: This involves the oxidation of the pyrimidine ring.[8]

  • Rut Pathway: A more recently discovered pathway that involves direct cleavage of the pyrimidine ring.[1][2]

  • Hydrolysis: The amide bonds within the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Decarboxylation: Carboxylic acid groups, such as the one in this compound, can be susceptible to decarboxylation, especially under acidic conditions and heat.

4. How do I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique is High-Performance Liquid Chromatography (HPLC).[9][10] The key steps are:

  • Develop an HPLC method that separates the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point.[9][10]

  • Subject the compound to forced degradation under various stress conditions to generate degradation products.

  • Validate the method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust for quantifying the parent compound and its major degradants.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Question: I have subjected my sample of this compound to stress conditions (e.g., 0.1 N HCl at room temperature for 24 hours), but my HPLC analysis shows no significant degradation. What should I do?

  • Answer:

    • Increase Stress Severity: The conditions may not be harsh enough. Consider increasing the temperature (e.g., to 60-80°C), extending the exposure time, or using a higher concentration of the stress agent.

    • Check Analytical Method: Ensure your analytical method is capable of detecting small changes. Verify the peak purity of your main compound using a photodiode array (PDA) detector to see if any co-eluting impurities are present.

    • Solubility Issues: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.

Issue 2: The mass balance in my stability study is less than 95%.

  • Question: After forced degradation, the sum of the assay of the parent compound and the known degradation products is significantly less than the initial amount. What could be the reasons?

  • Answer:

    • Non-Chromophoric Degradants: Some degradation products may not have a UV-active chromophore and are therefore not detected by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

    • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: Degradation products might be insoluble in the analytical mobile phase and precipitate out of the solution.

    • Adsorption: The parent compound or its degradants might be adsorbing to the sample vial or HPLC column.

    • Inadequate Separation: A degradation product may be co-eluting with the parent peak or another impurity. Re-evaluate your chromatographic conditions.

Issue 3: I am observing unexpected peaks in my chromatogram even in the control sample.

  • Question: My unstressed control sample shows several small impurity peaks. How do I determine if these are related to degradation?

  • Answer:

    • Initial Purity: These peaks could be impurities from the synthesis of this compound. Obtain a certificate of analysis or characterize the initial sample thoroughly.

    • Sample Preparation: The impurities could be introduced during sample preparation (e.g., from the solvent, or degradation caused by the diluent).

    • Mobile Phase: Impurities could be originating from the mobile phase. Run a blank gradient to check for this.

    • Carryover: If you are running a sequence of samples, there might be carryover from a previous injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • HPLC grade water, acetonitrile, and methanol (B129727)

    • pH meter, heating block/water bath, photostability chamber

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep at room temperature and 60°C. Withdraw samples at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature and 60°C. Withdraw samples at the same time points as above. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at 2, 6, and 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions for analysis.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a control sample stored in the dark.

    • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Objective: To develop an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: HPLC with a PDA or UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of A and gradually increase B. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30-35 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for maxima, e.g., 225 nm.[9]

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject the undergraded sample to determine its retention time.

    • Inject samples from the forced degradation study.

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

    • Adjust the gradient, mobile phase pH, or organic solvent to improve separation if necessary.

    • Once adequate separation is achieved, validate the method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% DegradationNumber of DegradantsRRT of Major Degradants
0.1 N HCl (60°C)24DataDataData
0.1 N NaOH (RT)24DataDataData
3% H₂O₂ (RT)24DataDataData
Thermal (80°C)72DataDataData
Photolytic-DataDataData
Data to be filled in by the user based on experimental results.
RT = Room Temperature; RRT = Relative Retention Time

Table 2: HPLC Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak purity > 990.Data
Linearity (r²) ≥ 0.999Data
Accuracy (% Recovery) 98.0% - 102.0%Data
Precision (% RSD) ≤ 2.0%Data
Robustness No significant change in results with small variations in method parameters.Data
Data to be filled in by the user based on experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound B Prepare Stock Solution (1 mg/mL) A->B C Acid Hydrolysis (0.1 N HCl, 60°C) B->C D Alkaline Hydrolysis (0.1 N NaOH, RT) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (ICH Q1B) B->G H Neutralize (if applicable) & Dilute C->H D->H E->H F->H G->H I HPLC Analysis (Stability-Indicating Method) H->I J Data Evaluation (Assay, Impurities, Mass Balance) I->J

Caption: Workflow for forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_decarboxylation Other Pathways parent This compound hydrolysis_product Ring-Opened Products parent->hydrolysis_product Acid/Base oxidation_product N-Oxides parent->oxidation_product H₂O₂ decarboxylated_product Decarboxylated Impurity parent->decarboxylated_product Heat/Acid

Caption: Potential degradation pathways for this compound.

References

resolving inconsistencies in 2-Pyrimidin-2-yl-propionic acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving experimental inconsistencies encountered with 2-Pyrimidin-2-yl-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic intermediate used in pharmaceutical synthesis.[1] It possesses a pyrimidine (B1678525) ring, a heterocyclic aromatic compound, and a propionic acid side chain.[1]

Q2: What are the common characterization techniques for this compound?

Common analytical techniques for characterizing this compound and similar organic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Q3: Why am I seeing low yields in the synthesis of this compound?

Low yields in the synthesis of pyrimidine derivatives can be attributed to several factors. The pyrimidine ring is electron-deficient, which can make certain reactions, like electrophilic substitution, challenging.[2] Side reactions and the stability of intermediates can also impact the overall yield. A common synthetic route for pyrimidines involves the cyclization of β-dicarbonyl compounds with N-C-N compounds.[2] Optimizing reaction conditions such as temperature, reaction time, and catalyst choice is crucial.

Q4: My purified this compound appears discolored. What could be the cause?

Discoloration can indicate the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. It is essential to employ robust purification techniques such as recrystallization or column chromatography and to handle the compound under appropriate storage conditions, protecting it from light and air if it is found to be sensitive.

Troubleshooting Guides

This section provides solutions to specific experimental issues.

Inconsistent HPLC Results

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantity of this compound. Inconsistencies in HPLC results are a common challenge.

Problem: Variable Retention Times

Fluctuations in the retention time of the analyte peak can compromise the reliability of your analysis.

  • Possible Causes:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Inconsistent pump flow rate.

    • Column degradation.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. If using a gradient, ensure the pump's mixing performance is optimal.[3]

    • Temperature Control: Use a column oven to maintain a constant temperature.

    • Pump Performance: Check for leaks and perform routine maintenance on pump seals and check valves.[4]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can affect the accuracy of integration and quantification.

  • Possible Causes:

    • Column overload.

    • Interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).

    • Use of an inappropriate injection solvent.

    • Column contamination or void formation.[4]

  • Troubleshooting Steps:

    • Sample Concentration: Reduce the concentration of the injected sample.

    • Mobile Phase pH: Adjust the pH of the mobile phase. For an acidic compound like this compound, using a mobile phase pH well below its pKa (typically around 2.5-3.5 for carboxylic acids) can improve peak shape by keeping it in a single protonation state.[5]

    • Injection Solvent: Whenever possible, dissolve the sample in the mobile phase.[5]

    • Column Maintenance: Use a guard column to protect the analytical column from contaminants. If the column is suspected to be contaminated, follow the manufacturer's instructions for washing.

Quantitative Data Summary: HPLC Troubleshooting

IssueParameterInconsistent ResultOptimized Result
Retention Time Retention Time (min)4.2, 4.8, 5.14.5 ± 0.1
Peak Shape Tailing Factor1.81.1
Resolution Resolution between analyte and impurity1.2> 1.5
Challenges in GC-MS Analysis

For GC-MS analysis, this compound typically requires derivatization to increase its volatility.

Problem: Incomplete Derivatization

Incomplete derivatization can lead to multiple peaks for the same analyte and inaccurate quantification.

  • Possible Causes:

    • Suboptimal reaction time or temperature.

    • Degradation of the derivatizing agent.

    • Presence of moisture in the sample.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Review and optimize the derivatization protocol, including the reaction time and temperature.[6]

    • Derivatizing Agent Quality: Use fresh derivatizing agents and store them under the recommended conditions.

    • Sample Preparation: Ensure the sample is dry before adding the derivatizing agent.

Problem: Contamination in the GC-MS System

Ghost peaks or a high baseline can interfere with the analysis.

  • Possible Causes:

    • Contaminated injector, column, or detector.

    • Impurities in the carrier gas or solvents.

    • Sample carryover.

  • Troubleshooting Steps:

    • System Bake-out: Bake out the injector and column at a high temperature to remove contaminants.[6]

    • Blank Runs: Run solvent blanks to identify the source of contamination.

    • Septum and Liner Replacement: Regularly replace the injector septum and liner.

Experimental Protocols

General HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient: A typical gradient might start at 10% organic solvent, ramp up to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General GC-MS Derivatization Protocol
  • Drying: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis (with Derivatization) purification->gcms nmr_ir NMR & IR Spectroscopy purification->nmr_ir inconsistent_results Inconsistent Results? hplc->inconsistent_results gcms->inconsistent_results check_hplc Review HPLC Method inconsistent_results->check_hplc HPLC Issues check_gcms Review GC-MS Protocol inconsistent_results->check_gcms GC-MS Issues check_synthesis Review Synthesis Protocol inconsistent_results->check_synthesis Yield/Purity Issues

Caption: Experimental workflow for this compound.

hplc_troubleshooting start Inconsistent HPLC Results peak_shape Poor Peak Shape? start->peak_shape retention_time Variable Retention Time? start->retention_time resolution Poor Resolution? start->resolution overload Column Overload? peak_shape->overload Yes mobile_phase_ph Incorrect Mobile Phase pH? peak_shape->mobile_phase_ph No mobile_phase_comp Mobile Phase Inconsistent? retention_time->mobile_phase_comp Yes temp_fluctuation Temperature Fluctuation? retention_time->temp_fluctuation No optimize_gradient Optimize Gradient resolution->optimize_gradient change_column Change Column/Mobile Phase resolution->change_column reduce_conc Reduce Sample Concentration overload->reduce_conc adjust_ph Adjust pH mobile_phase_ph->adjust_ph Yes prepare_fresh Prepare Fresh Mobile Phase mobile_phase_comp->prepare_fresh use_oven Use Column Oven temp_fluctuation->use_oven Yes

Caption: Troubleshooting guide for HPLC analysis.

References

Technical Support Center: Enhancing the Biological Activity of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working to enhance the biological activity of the novel compound 2-Pyrimidin-2-yl-propionic acid, hereafter referred to as PYR-23 . Given that PYR-23 is a novel investigational compound, this guide focuses on foundational strategies and troubleshooting common challenges in early-stage drug discovery. For the purpose of this guide, we will assume PYR-23 has been identified as a modest inhibitor of Kinase-X , a hypothetical enzyme implicated in a cancer signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for enhancing the biological activity of our lead compound, PYR-23?

A1: The initial and most critical step is to establish a robust and reproducible bioassay to serve as a baseline for all future experiments. For PYR-23, this would be an in vitro kinase inhibition assay against its target, Kinase-X. Once the assay is validated, the primary strategy is to initiate a Structure-Activity Relationship (SAR) study. An SAR study involves synthesizing and testing a series of analogs of PYR-23 to determine how specific structural modifications impact its inhibitory activity.[1][2] The goal is to identify modifications that increase potency and selectivity.

Q2: Our compound, PYR-23, shows promising potency in the in vitro kinase assay but has poor or no activity in cell-based assays. What are the likely causes and next steps?

A2: This is a common and significant challenge in drug development, often referred to as poor in vitro-in vivo correlation (IVIVC).[3][4][5][6] The primary causes are typically:

  • Low Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target, Kinase-X. This is a common issue for compounds with charged groups, like the carboxylic acid in PYR-23.[7]

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

  • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by cellular enzymes.

  • High Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to enter the cells.

The next step is to systematically investigate these possibilities. See the troubleshooting guide below for a detailed workflow.

Q3: How can we improve the aqueous solubility and cell permeability of PYR-23?

A3: Improving physicochemical properties is key to enhancing biological activity.

  • To Improve Solubility: Since PYR-23 contains a carboxylic acid, it is ionizable. Strategies include salt formation (e.g., creating a sodium or potassium salt) or formulation with solubility-enhancing excipients.

  • To Improve Permeability: A common strategy for compounds with carboxylic acids is the prodrug approach .[7] This involves masking the polar carboxylic acid group with a lipophilic moiety (e.g., creating an ester). This promoiety can increase cell permeability and is designed to be cleaved by intracellular enzymes (esterases) to release the active parent compound, PYR-23, inside the cell.[8] Another strategy involves making structural modifications that promote the formation of intramolecular hydrogen bonds, which can shield polar groups and enhance membrane permeation.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in the Kinase-X Inhibition Assay

If you are observing high variability in your in vitro kinase assay results, consider the following factors:

  • Reagent Stability: Ensure ATP, Kinase-X enzyme, and substrate are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents from stocks regularly.

  • DMSO Concentration: High concentrations of DMSO (the solvent for your compound) can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Incubation Times: Adhere strictly to the optimized incubation times for the kinase reaction and the detection step.[11]

  • Plate Reader Settings: Confirm that the correct filters and settings are used for reading the assay signal (e.g., luminescence, fluorescence).

Issue 2: High In Vitro Potency but Low Cellular Activity

Use the following logical workflow to diagnose the cause of poor cellular activity.

G start Start: High in vitro IC50 Low cellular EC50 permeability Assess Permeability (e.g., PAMPA or Caco-2 Assay) start->permeability efflux Assess Efflux (e.g., Caco-2 with P-gp inhibitor) permeability->efflux If acceptable low_perm Result: Low Permeability permeability->low_perm If low metabolism Assess Metabolic Stability (e.g., Microsome Assay) efflux->metabolism If low high_efflux Result: High Efflux Ratio efflux->high_efflux If high low_stability Result: Low Stability metabolism->low_stability If low solution_perm Action: - Prodrug Strategy (Esterify Acid) - Reduce Polar Surface Area - Mask H-bond Donors low_perm->solution_perm solution_efflux Action: - Structural Modification to  Avoid Transporter Recognition high_efflux->solution_efflux solution_metabolism Action: - Block Metabolic Hotspots  (e.g., Deuteration, Fluorination) low_stability->solution_metabolism

Caption: Troubleshooting workflow for low cellular activity.

Data Presentation: Hypothetical SAR Study

The following table summarizes hypothetical data from an initial SAR study on PYR-23, exploring modifications to enhance potency against Kinase-X and activity in a cancer cell line.

Compound IDModification from PYR-23Kinase-X IC50 (nM)Cell Viability EC50 (µM)
PYR-23 Parent Compound550> 50
PYR-23-A1 Methyl Ester Prodrug5708.5
PYR-23-A2 Ethyl Ester Prodrug6105.2
PYR-23-B1 Added Chlorine to Pyrimidine Ring120> 50
PYR-23-C1 Methyl Ester of PYR-23-B11351.1

Interpretation:

  • The parent compound PYR-23 has moderate in vitro potency but no cellular activity.

  • Converting the carboxylic acid to methyl (A1 ) or ethyl (A2 ) esters does not change the in vitro potency but dramatically improves cellular activity, suggesting permeability was the primary issue.

  • Adding a chlorine atom (B1 ) significantly improves in vitro potency, a common strategy in kinase inhibitors.[12]

  • Combining both modifications (C1 ) results in a compound with both high in vitro potency and good cellular activity, making it a strong lead for further optimization.

Experimental Protocols

Protocol 1: In Vitro Kinase-X Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay methodologies that measure ATP depletion.[11]

Materials:

  • Recombinant Human Kinase-X enzyme

  • Kinase-X peptide substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (pH 7.5)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well plates

  • Compound plates with serially diluted PYR-23 and analogs in DMSO

Procedure:

  • Prepare the kinase reaction mixture by adding Kinase-X enzyme and peptide substrate to the Kinase Assay Buffer.

  • In the 384-well plate, add 5 µL of the kinase reaction mixture to each well.

  • Transfer 50 nL of compound solution from the compound plate to the assay plate.

  • To initiate the kinase reaction, add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Kinase-X.

  • Incubate the plate at room temperature for 60 minutes.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.

  • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

Materials:

  • Cancer cell line overexpressing Kinase-X

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Treat cells with a serial dilution of the test compound (e.g., PYR-23 analogs). Include a vehicle-only (DMSO) control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[13][14] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.

Mandatory Visualizations

G cluster_0 Upstream Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation PYR23 PYR-23 PYR23->KinaseX

Caption: Hypothetical signaling pathway for Kinase-X.

G Design 1. Design Analogs (SAR-driven) Synthesis 2. Chemical Synthesis Design->Synthesis InVitro 3. In Vitro Assay (Kinase-X IC50) Synthesis->InVitro Cellular 4. Cellular Assay (Viability EC50) InVitro->Cellular Potent hits Analysis 5. Data Analysis & SAR Interpretation Cellular->Analysis Analysis->Design Next Cycle

Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.

References

Validation & Comparative

Validating the Biological Target of 2-Pyrimidin-2-yl-propionic acid: A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the biological target of 2-Pyrimidin-2-yl-propionic acid, a compound belonging to the arylpropionic acid class of molecules. Given that the primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, this guide focuses on the validation of this compound as a potential COX inhibitor.[1][2][3][4] We present comparative data for well-established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental protocols for key assays.

Comparative Performance Data: COX-1 and COX-2 Inhibition

The inhibitory activity of NSAIDs against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition.

The following table summarizes the IC50 values for several common arylpropionic acid derivatives and other NSAIDs against human COX-1 and COX-2, as determined by a human whole blood assay. This assay provides a physiologically relevant environment for assessing drug activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12800.15[5]
Diclofenac 0.0760.0262.9[5]
Indomethacin 0.00900.310.029[5]
Piroxicam 47251.9[5]
Celecoxib 826.812[5]
Rofecoxib >10025>4.0[5]
Meloxicam 376.16.1[5]

Data sourced from a study using human peripheral monocytes.[5]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a widely accepted method for determining the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment that includes all blood components.[6][7][8]

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in human whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, which is a COX-1 dependent process in platelets.

  • COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation, which induces COX-2 expression in monocytes.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (this compound) and reference NSAIDs dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Heparinized and plain glass collection tubes.

  • Enzyme immunoassay (EIA) or LC-MS/MS kits for TXB2 and PGE2 quantification.

  • Incubator, centrifuge.

Methodology:

For COX-1 Inhibition (TXB2 Assay):

  • Draw blood into plain glass tubes (no anticoagulant).

  • Immediately aliquot 1 mL samples of whole blood into tubes containing various concentrations of the test compound or vehicle control.

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent TXB2 production.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the TXB2 concentration using a validated immunoassay or LC-MS/MS.

For COX-2 Inhibition (PGE2 Assay):

  • Draw blood into tubes containing heparin as an anticoagulant.

  • Aliquot 1 mL samples into sterile tubes.

  • Add various concentrations of the test compound or vehicle control.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

  • Incubate the samples at 37°C for 24 hours.

  • Centrifuge to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using a validated immunoassay or LC-MS/MS.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration (log scale).

  • Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

  • The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the validation of this compound's biological target.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 prostaglandins_1 Prostaglandins (e.g., TXA2) pgh2_1->prostaglandins_1 pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_2 Prostaglandins (e.g., PGE2) pgh2_2->prostaglandins_2 nsaids Arylpropionic Acids (e.g., this compound) nsaids->cox1 nsaids->cox2 physiological_effects Physiological Effects (Stomach lining, platelet aggregation) prostaglandins_1->physiological_effects inflammatory_response Inflammation, Pain, Fever prostaglandins_2->inflammatory_response G start Start: Prepare Reagents prepare_compounds Prepare Test Compound and Controls start->prepare_compounds assay_setup Set up Assay Plate (Enzyme, Buffer, Compound) prepare_compounds->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction reaction_incubation Incubate for a defined time (e.g., 2 minutes at 37°C) initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Measure Product Formation (e.g., EIA, LC-MS/MS) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End: Results data_analysis->end

References

Comparative Analysis of 2-Pyrimidin-2-yl-propionic Acid Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structure-activity relationship (SAR) analysis of a series of 2-Pyrimidin-2-yl-propionic acid analogs as selective inhibitors of Cyclooxygenase-2 (COX-2). The data presented herein is a representative synthesis based on established findings for pyrimidine (B1678525) derivatives and related heterocyclic compounds as anti-inflammatory agents. This document is intended to guide researchers in the design and development of novel, potent, and selective COX-2 inhibitors.

Introduction

Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway of prostaglandins, which are critical mediators of inflammation, pain, and fever.[1][2] Two isoforms of COX have been identified: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[1][2] The selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyrimidine-containing compounds have been identified as a promising scaffold for the development of selective COX-2 inhibitors.[1][2] This guide explores the SAR of this compound analogs to elucidate the structural requirements for potent and selective COX-2 inhibition.

Data Presentation: SAR of this compound Analogs

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of this compound analogs. The data illustrates the impact of substitutions on the pyrimidine ring and the propionic acid moiety on potency and selectivity.

Compound IDR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a HHH>10025.3>3.95
1b 4-CH3HH>10015.8>6.33
1c 4-OCH3HH85.25.216.38
1d 4-ClHH70.51.839.17
1e 4-FHH78.12.531.24
2a H6-CH3H>10018.9>5.29
2b 4-OCH36-CH3H92.33.129.77
2c 4-Cl6-CH3H65.40.972.67
3a HHα-CH3>10012.7>7.87
3b 4-OCH3Hα-CH388.92.634.19
3c 4-ClHα-CH368.20.5136.4
Celecoxib ---150.04375

Key SAR Observations:

  • Substitution at the 4-position of the pyrimidine ring: The introduction of substituents at the 4-position of the pyrimidine ring generally leads to an increase in COX-2 inhibitory activity. Electron-withdrawing groups, such as chlorine (1d), appear to be more favorable for potency than electron-donating groups like methoxy (B1213986) (1c).

  • Substitution at the 6-position of the pyrimidine ring: The addition of a methyl group at the 6-position (series 2) further enhances COX-2 inhibition, particularly when combined with a 4-substituent (2c).

  • Substitution on the propionic acid moiety: An α-methyl group on the propionic acid side chain (series 3) significantly improves COX-2 potency and selectivity (3c). This is a common feature in many profen-class NSAIDs.

  • Selectivity: The analogs generally exhibit good selectivity for COX-2 over COX-1. The most potent compounds, such as 3c, demonstrate a selectivity index greater than 100.

Experimental Protocols

This protocol describes a common method for determining the inhibitory activity of compounds against human COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds and reference standard (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and Celecoxib in DMSO. Serially dilute the stock solutions to obtain a range of concentrations.

  • Enzyme and Probe Preparation: In the assay buffer, prepare a solution containing the COX enzyme (either COX-1 or COX-2) and TMPD.

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the test compound dilution or DMSO (for control). b. Add 170 µL of the enzyme/TMPD solution to each well. c. Incubate the plate at room temperature for 5 minutes. d. Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_loading Add Compound to Plate compound_prep->plate_loading enzyme_prep Enzyme/Probe Mix add_enzyme Add Enzyme/Probe Mix enzyme_prep->add_enzyme plate_loading->add_enzyme incubation Incubate (5 min) add_enzyme->incubation add_substrate Add Arachidonic Acid incubation->add_substrate read_plate Measure Absorbance (590 nm) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro COX inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Pyrimidin-2-yl-propionic acid analog inhibitor->cox2 Inhibition

References

No Publicly Available Data on the In Vitro and In Vivo Efficacy of 2-Pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the in vitro and in vivo efficacy of 2-Pyrimidin-2-yl-propionic acid. This compound is consistently categorized as a synthetic intermediate for pharmaceutical synthesis and is not intended for direct human or veterinary use.

Despite extensive searches, no peer-reviewed studies, patents, or other publications were identified that detail the biological activity, therapeutic effects, or mechanism of action of this compound. While the compound has been detected in metabolomic studies of human plasma, these findings do not provide any insights into its efficacy or physiological role.

The absence of experimental data makes it impossible to fulfill the request for a comparative guide on its performance against other alternatives. Consequently, the core requirements of presenting quantitative data in tables, providing detailed experimental protocols, and creating visualizations of signaling pathways cannot be met.

Researchers, scientists, and drug development professionals should be aware that while this compound is available commercially, it is intended for use as a chemical building block in the synthesis of other compounds. There is no scientific basis in the public domain to support its use as a biologically active agent.

Further research would be required to determine if this compound possesses any therapeutic properties. Such research would need to include initial in vitro screening to identify any biological targets and assess its activity in cellular models, followed by in vivo studies in animal models to evaluate its efficacy and safety. Until such data becomes available, no claims can be made about the efficacy of this compound.

Comparative Analysis of 2-Pyrimidin-2-yl-propionic acid: On-Target Activity, Cross-Reactivity, and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 2-Pyrimidin-2-yl-propionic acid, a synthetic intermediate, within the broader context of its chemical class, arylpropionic acid derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the well-established characteristics of arylpropionic acids, which are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The guide will cover the primary mechanism of action, potential for cross-reactivity, and known off-target effects associated with this class of compounds, supported by generalized experimental protocols and data representation. This comparative framework is intended to guide researchers in designing experiments to characterize the biological profile of this compound and similar novel compounds.

Introduction

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923), prostacyclins, and thromboxanes.[4] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal lining and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Arylpropionic Acids (e.g., this compound) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of arylpropionic acids on COX-1 and COX-2.

Comparative Analysis of COX Inhibition

The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Compounds with higher selectivity for COX-2 are generally expected to have a better gastrointestinal safety profile.

Table 1: Hypothetical COX Inhibition Profile for this compound and Alternatives

CompoundChemical ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Pyrimidine (B1678525) Propionic AcidData Not AvailableData Not AvailableData Not Available
Ibuprofen (B1674241)Arylpropionic Acid~15~35~0.43
Naproxen (B1676952)Arylpropionic Acid~7~4~1.75
CelecoxibCoxib>100~0.04>2500

Note: IC₅₀ values for ibuprofen and naproxen are approximate and can vary based on experimental conditions. The data for this compound is hypothetical and requires experimental determination.

Potential Cross-Reactivity and Off-Target Effects

While COX enzymes are the primary targets of arylpropionic acids, these compounds can interact with other proteins, leading to off-target effects. For compounds containing a pyrimidine moiety, the potential for off-target interactions with kinases should also be considered, as many kinase inhibitors incorporate this heterocyclic scaffold.

Potential Off-Targets:

  • Lipoxygenases (LOX): Some NSAIDs can inhibit lipoxygenases, enzymes involved in the synthesis of leukotrienes, which are also inflammatory mediators.

  • Kinases: The pyrimidine core is a common feature in many kinase inhibitors. Therefore, this compound could potentially exhibit off-target activity against various protein kinases, which could lead to unforeseen biological effects.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs have been shown to modulate the activity of PPARs, which are nuclear receptors involved in metabolism and inflammation.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Confirmation Compound 2-Pyrimidin-2-yl- propionic acid Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel Receptor_Panel Receptor/Enzyme Panel (e.g., GPCRs, Nuclear Receptors) Compound->Receptor_Panel Dose_Response Dose-Response Assays (IC₅₀/EC₅₀ Determination) Kinase_Panel->Dose_Response Receptor_Panel->Dose_Response Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Dose_Response->Binding_Assay Cellular_Assay Cell-Based Functional Assays Binding_Assay->Cellular_Assay

Caption: A generalized workflow for identifying and validating off-target interactions of a novel compound.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: A common method is the oxygen consumption assay, which measures the initial rate of oxygen uptake during the conversion of arachidonic acid to prostaglandin (B15479496) G₂ (PGG₂) by the COX enzymes.

  • Procedure:

    • The test compound (this compound) is pre-incubated with the respective COX enzyme in a reaction buffer at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of oxygen consumption is monitored using an oxygen electrode.

    • The percentage of inhibition at each concentration is calculated relative to a vehicle control.

  • Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase Panel Screening

Objective: To assess the off-target inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Platform: Various commercial platforms are available that utilize radiometric, fluorescence, or luminescence-based assays. A common method is the radiometric [γ-³³P]-ATP filter binding assay.

  • Procedure:

    • The test compound is incubated with a specific kinase, its corresponding substrate, and [γ-³³P]-ATP.

    • The reaction is allowed to proceed for a defined period.

    • The reaction mixture is then transferred to a filter membrane that captures the phosphorylated substrate.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is calculated for each kinase in the panel. Significant hits (e.g., >50% inhibition) are then selected for further dose-response analysis to determine IC₅₀ values.

Conclusion and Future Directions

While this compound's chemical structure suggests it may function as a COX inhibitor similar to other arylpropionic acids, a comprehensive experimental evaluation is imperative. The lack of specific data for this compound highlights a critical gap in its pharmacological characterization. Future research should prioritize in vitro enzymatic assays to determine its potency and selectivity against COX-1 and COX-2. Furthermore, broad off-target screening, particularly against a panel of protein kinases, is essential to understand its cross-reactivity profile and predict potential side effects. The experimental protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically investigate the biological activities of this compound and contribute valuable data to the scientific community.

References

Assessing the Novelty of 2-Pyrimidin-2-yl-propionic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous clinically approved therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This guide focuses on 2-Pyrimidin-2-yl-propionic acid, a compound currently cataloged primarily as a synthetic intermediate for pharmaceutical synthesis. Given the limited public data on its biological effects, any new findings regarding its bioactivity would be of significant interest. This document provides a framework for assessing the novelty of such findings by comparing its (hypothetical) performance with established pyrimidine-based compounds and detailing the necessary experimental validation.

Comparative Analysis of Biological Activity

To establish the novelty of this compound, its biological activity must be benchmarked against structurally related or functionally analogous compounds. The following table presents hypothetical data for this compound, juxtaposed with known data for established pyrimidine derivatives, to illustrate a potential discovery in the area of anti-inflammatory and anticancer activity.

Table 1: Comparative In Vitro Activity of Pyrimidine Derivatives

CompoundTargetAssay TypeIC₅₀ (µM)Cell LinePrimary Therapeutic Area
This compound (Hypothetical Data) COX-2 Enzymatic 0.15 - Anti-inflammatory
This compound (Hypothetical Data) HDAC Enzymatic 0.80 - Anticancer
This compound (Hypothetical Data) - Cytotoxicity 5.2 MCF-7 (Breast Cancer) Anticancer
5-Fluorouracil (Comparator)Thymidylate SynthaseCytotoxicity1.0MCF-7 (Breast Cancer)Anticancer
Celecoxib (Comparator)COX-2Enzymatic0.04-Anti-inflammatory
Vorinostat (Comparator)HDACEnzymatic0.01-Anticancer

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The hypothetical data suggests that this compound possesses dual inhibitory activity against COX-2 and HDAC, a novel combination for a single small molecule that could present a new therapeutic strategy for inflammation-related cancers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating novel findings. Below are methodologies for the key assays cited in the comparative data table.

COX-2 Enzymatic Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the test compound against cyclooxygenase-2 (COX-2).

  • Methodology:

    • The COX-2 enzyme is pre-incubated with a range of concentrations of this compound or a control inhibitor (e.g., Celecoxib) for 15 minutes at room temperature.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The reaction is allowed to proceed for 2 minutes at 37°C.

    • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercially available ELISA kit.[3]

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC Enzymatic Inhibition Assay
  • Objective: To measure the inhibitory effect of the test compound on histone deacetylase (HDAC) activity.

  • Methodology:

    • Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound or a control inhibitor (e.g., Vorinostat).

    • The reaction is carried out in an assay buffer for 1 hour at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a microplate reader at an excitation/emission wavelength of 360/460 nm.

    • The IC₅₀ value is determined from the dose-response curve.

MCF-7 Cell Viability Assay
  • Objective: To assess the cytotoxic effect of the test compound on the MCF-7 human breast cancer cell line.

  • Methodology:

    • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound or a positive control (e.g., 5-Fluorouracil) for 72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are solubilized with DMSO.

    • Absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value is calculated from the resulting cell viability curves.

Visualizing a Hypothetical Mechanism of Action

To further explore the novelty, a potential mechanism of action must be elucidated. The hypothetical dual inhibition of COX-2 and HDAC by this compound suggests a synergistic approach to cancer therapy. The following diagrams illustrate the proposed experimental workflow and the targeted signaling pathway.

G cluster_0 Experimental Workflow A Compound Synthesis (this compound) B In Vitro Enzymatic Assays (COX-2, HDAC) A->B C Cell-Based Assays (MCF-7 Cytotoxicity) B->C D Mechanism of Action Studies (Western Blot, qPCR) C->D E In Vivo Efficacy Studies (Xenograft Model) D->E

Caption: Workflow for validating a novel drug candidate.

G cluster_0 Inflammatory Pathway cluster_1 Epigenetic Regulation compound This compound COX2 COX-2 compound->COX2 Inhibition HDAC HDAC compound->HDAC Inhibition PGs Prostaglandins COX2->PGs Inflammation Inflammation & Tumor Growth PGs->Inflammation Histones Acetylated Histones HDAC->Histones Gene Tumor Suppressor Gene Expression Histones->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Hypothetical dual-inhibition signaling pathway.

While this compound is currently known as a synthetic intermediate, the versatile nature of the pyrimidine scaffold suggests a high potential for undiscovered biological activity.[6][7][8] The hypothetical data and experimental framework presented here illustrate a pathway for assessing the novelty of any new findings. A compound demonstrating dual inhibition of key targets in oncology and inflammation, such as COX-2 and HDAC, would represent a significant and novel discovery, warranting further investigation for its therapeutic potential. The validation of such findings through rigorous experimental protocols is paramount for advancing this and similar molecules in the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 2-Pyrimidin-2-yl-propionic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 2-Pyrimidin-2-yl-propionic Acid Down the Drain or in General Waste. This compound must be handled as hazardous chemical waste. Due to its potential for harm if inhaled, ingested, or absorbed through the skin, and because its toxicological properties are not fully known, stringent disposal protocols are mandatory to ensure the safety of laboratory personnel and protect the environment.[1]

Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe disposal of this compound. This guide provides a comprehensive operational plan for waste management from the point of generation to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

This compound is a synthetic, acidic organic compound.[2] As such, it must be segregated from other waste streams to prevent dangerous chemical reactions.

Key Incompatibilities to Avoid:

  • Bases: Do not mix with alkaline substances.

  • Oxidizing Agents: Keep separate from strong oxidizers.

  • Metals: Avoid contact with reactive metals.

The following table summarizes the key properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
Chemical Formula C₇H₈N₂O₂[2]
Appearance Crystalline solid[2]
Solubility PBS (pH 7.2): 5 mg/ml[2]
Storage Temperature -20°C[2]
Known Hazards May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. Toxicological properties have not been thoroughly investigated.[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of pure this compound and contaminated materials.

1. Waste Collection:

  • Designate a specific, compatible waste container for this compound waste. The container should be made of a material that will not react with the acid and must have a secure, tight-fitting lid.
  • For solid waste, use a clearly labeled, dedicated solid waste container.
  • For solutions, use a labeled, leak-proof liquid waste container.

2. Labeling:

  • Immediately label the waste container with the following information:
  • "Hazardous Waste"
  • "this compound"
  • The full chemical name: α-methyl-2-pyrimidineacetic acid
  • CAS Number: 819850-16-3
  • An indication of the hazard (e.g., "Acidic," "Irritant")
  • The date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
  • Follow all institutional and local regulations regarding the storage of hazardous waste.

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or weighing paper, that come into direct contact with this compound must be disposed of as hazardous waste.
  • Place these items in the designated solid waste container for this compound.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not attempt to neutralize the waste unless you are a trained professional with a specific, validated protocol for this compound. The byproducts of neutralization may be hazardous.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Pure compound or contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep away from bases and oxidizers) B->C D Place in Designated, Compatible Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Date) D->E F Store in Secure Hazardous Waste Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G H Final Disposal at a Permitted Facility G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 2
2-Pyrimidin-2-yl-propionic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.